SHS4121705
Description
Propriétés
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQQMHFCVPYYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of SHS4121705: A Technical Guide
For Immediate Release
This technical document provides an in-depth analysis of the mechanism of action of SHS4121705, a novel, orally bioavailable small molecule with therapeutic potential in metabolic diseases. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, mitochondrial biology, and pharmacology.
Core Mechanism: Mitochondrial Uncoupling
This compound functions as a mitochondrial uncoupler .[1][2][3] It disrupts the electrochemical gradient across the inner mitochondrial membrane, a process central to cellular energy production.
In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This force drives ATP synthase to produce ATP, the primary energy currency of the cell. This compound introduces an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.[4] This uncoupling of nutrient oxidation from ATP production leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP synthesis to meet its energy demands.[4]
The active component of this compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core, where the hydroxyl group acts as the proton transporter across the mitochondrial inner membrane.[2][5]
Quantitative Efficacy and Pharmacokinetics
This compound has demonstrated significant biological activity in both in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (Oxygen Consumption Rate) | 4.3 µM | L6 rat myoblasts | [1][2][5] |
| IC₅₀ | 4.3 µM | L6 myoblasts | [3] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Cₘₐₓ | 81 µM | Mice | 10 mg/kg (oral gavage) | [4][6] |
| t₁/₂ | 5.7 h | Mice | 10 mg/kg (oral gavage) | [6] |
| Effect on Liver Triglycerides | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1][2] |
| Effect on Plasma ALT | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [1] |
| Effect on NAFLD Activity Score | Reduction | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |
| Effect on Fibrosis | Improvement | STAM™ mice (NASH model) | 25 mg/kg/day (in diet) | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
Experimental Protocols
In Vitro Oxygen Consumption Rate (OCR) Assay
The mitochondrial uncoupling activity of this compound was quantified by measuring the oxygen consumption rate in L6 rat myoblast cells.[4]
-
Cell Culture: L6 rat myoblasts are cultured under standard conditions.
-
Assay Principle: An Agilent Seahorse XF analyzer is used to measure real-time OCR.[4] An increase in OCR upon treatment with a compound is indicative of mitochondrial uncoupling.[4]
-
Procedure:
-
L6 cells are seeded in Seahorse XF microplates.
-
Cells are treated with increasing concentrations of this compound.
-
OCR is monitored over a 90-minute period.[4]
-
The EC₅₀ value is calculated from the dose-response curve of OCR.
-
In Vivo Efficacy in STAM™ Mouse Model of NASH
The therapeutic potential of this compound for non-alcoholic steatohepatitis (NASH) was evaluated using the STAM™ mouse model.[1][2]
-
Animal Model: The STAM™ model is a widely used model that recapitulates the progression of NASH from steatosis to fibrosis.
-
Dosing: this compound is administered to the mice at a dose of 25 mg/kg per day, mixed in their diet.[1][3]
-
Efficacy Endpoints:
-
Liver Triglyceride Levels: Measured to assess the impact on hepatic steatosis.[1]
-
Plasma Alanine Aminotransferase (ALT): A biomarker for liver damage.[1]
-
NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and hepatocellular ballooning.[2]
-
Fibrosis: Histological assessment of collagen deposition in the liver.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
SHS4121705: A Technical Whitepaper on a Novel Mitochondrial Protonophore for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHS4121705 is a novel, orally bioavailable small molecule that functions as a mitochondrial uncoupling agent. As a derivative of the well-characterized protonophore BAM15, this compound demonstrates improved aqueous solubility and pharmacokinetic properties. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action as a mitochondrial protonophore and its therapeutic potential in the context of nonalcoholic steatohepatitis (NASH). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of mitochondrial uncouplers.
Introduction: The Role of Mitochondrial Uncoupling in Metabolic Disease
Mitochondrial oxidative phosphorylation is a fundamental cellular process that couples the oxidation of nutrients to the production of ATP. This process generates a proton motive force across the mitochondrial inner membrane, which is utilized by ATP synthase to generate ATP.[1] Mitochondrial uncouplers are molecules that dissipate this proton gradient by transporting protons back into the mitochondrial matrix, independent of ATP synthase.[2] This "uncoupling" of respiration from ATP synthesis leads to an increase in the oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.[2]
The therapeutic potential of mitochondrial uncouplers lies in their ability to increase energy expenditure, which can be beneficial in metabolic diseases such as obesity and NASH.[2][3] By promoting the oxidation of fatty acids and other substrates, these agents can reduce the accumulation of lipids in tissues like the liver.[2] However, the development of safe and effective mitochondrial uncouplers has been challenging due to a narrow therapeutic window and the risk of off-target effects, such as hyperthermia.[3]
This compound emerges from a structure-activity relationship (SAR) program aimed at optimizing the properties of the mitochondrial uncoupler BAM15.[2][4] Specifically, this compound was designed to improve upon the physicochemical and pharmacokinetic profiles of its parent compound, offering a potentially more viable therapeutic candidate for NASH.[4]
Mechanism of Action: A Protonophoric Activity
This compound, like its predecessor BAM15, functions as a protonophore. Its chemical structure, featuring a 6-amino-[2][4][5]oxadiazolo[3,4-b]pyrazin-5-ol core, is designed to shuttle protons across the inner mitochondrial membrane.[2] The hydroxy moiety of this core is crucial for its proton-transporting activity.[2] By facilitating this proton leak, this compound dissipates the proton motive force, leading to an increase in mitochondrial respiration.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 of Oxygen Consumption Rate (OCR) | L6 Myoblasts | 4.3 µM | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Dosing Route | Dose (mg/kg) | Value | Reference |
| Cmax | Oral Gavage | 10 | 81 µM | [4] |
| t1/2 | Oral Gavage | 10 | 5.7 h | [4] |
Table 3: In Vivo Efficacy of this compound in the STAM™ Mouse Model of NASH
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Liver Triglyceride Levels | This compound | 25 mg/kg/day | Decreased | [2] |
| Plasma Alanine Aminotransferase (ALT) | This compound | 25 mg/kg/day | Improved | [2] |
| NAFLD Activity Score (NAS) | This compound | 25 mg/kg/day | Reduced by two points | [2][4] |
| Fibrosis | This compound | 25 mg/kg/day | Improved | [2] |
Note: Detailed quantitative in vivo data with statistical analysis (e.g., mean ± SEM, p-values) are not publicly available in the primary literature and would require access to the raw experimental data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Oxygen Consumption Rate (OCR) Assay in L6 Myoblasts
This protocol outlines the measurement of cellular respiration to determine the in vitro potency of this compound as a mitochondrial uncoupler.
Protocol:
-
Cell Culture: L6 rat myoblast cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into the wells of a Seahorse XF cell culture microplate at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations for the dose-response analysis.
-
Assay: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator.
-
Measurement: The microplate is placed into a Seahorse XF Analyzer. After baseline OCR measurements, this compound dilutions are injected into the wells. OCR is then measured over time.
-
Data Analysis: The OCR data is normalized to a baseline reading, and the dose-response curve is plotted to calculate the EC50 value.
In Vivo Efficacy in the STAM™ Mouse Model of NASH
This protocol describes the evaluation of this compound in a chemically induced mouse model of NASH.
Protocol:
-
Model Induction: NASH is induced in neonatal male C57BL/6J mice by a single subcutaneous injection of streptozotocin, followed by feeding a high-fat diet from 4 weeks of age.
-
Treatment: At a specified age, mice are randomized into vehicle control and this compound treatment groups. This compound is administered daily at a dose of 25 mg/kg.
-
Monitoring: Body weight and food intake are monitored throughout the study.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (for NAFLD Activity Score), and fibrosis.
Pharmacokinetic Study in Mice
This protocol details the assessment of the pharmacokinetic profile of this compound following oral administration.
Protocol:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Dosing: this compound is formulated in a suitable vehicle and administered as a single dose of 10 mg/kg via oral gavage.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including Cmax (maximum concentration) and t1/2 (half-life).
Structure-Activity Relationship (SAR) and Logical Relationships
This compound was developed through a systematic SAR study of the BAM15 scaffold. The key structural modifications aimed to improve the physicochemical properties of the parent compound.
References
- 1. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Mitochondrial Uncoupler SHS4121705: A Technical Guide to its Effects on Cellular Respiration
Abstract
SHS4121705 is an orally bioavailable small molecule that functions as a mitochondrial uncoupler.[1][2][3] By facilitating proton transport across the inner mitochondrial membrane independent of ATP synthase, this compound effectively uncouples nutrient oxidation from ATP production.[3] This action leads to a controlled dissipation of the proton-motive force, resulting in an increased oxygen consumption rate (OCR) and modulation of metabolic homeostasis.[3][4][5] Preclinical studies have demonstrated its efficacy in a mouse model of non-alcoholic steatohepatitis (NASH), where it reduced hepatic steatosis and improved liver function markers.[1][3][6][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its evaluation, and standardized workflows for analysis.
Mechanism of Action
Cellular respiration in mitochondria establishes a proton gradient (proton-motive force) across the inner mitochondrial membrane (IMM), which is harnessed by ATP synthase to produce ATP.[3][7] Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[3][9]
This compound, a lipophilic weak acid, acts as a protonophore.[3][10] It picks up a proton in the acidic intermembrane space, diffuses across the IMM, and releases the proton into the more alkaline matrix. This cycle dissipates the proton gradient, causing the electron transport chain to work harder to maintain the gradient, thereby increasing the rate of oxygen consumption.[11][4] Consequently, the energy from the proton gradient is released as heat rather than being used for ATP synthesis. This process can also lead to a decrease in the mitochondrial membrane potential and may reduce the production of reactive oxygen species (ROS) by decreasing the residence time of electrons in complexes I and III.[11][9]
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description | Reference |
|---|---|---|---|---|
| EC50 | L6 Rat Myoblasts | 4.3 µM | Half-maximal effective concentration for increasing oxygen consumption rate. | [1][2][3][5][6][7][8] |
| EC50 | MCF7 | 4.3 µM | Half-maximal effective concentration for reducing cell viability after 24 hours (MTT assay). |[2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in STAM Mouse Model of NASH
| Parameter | Dosing | Value | Observation | Reference |
|---|---|---|---|---|
| Administration | 25 mg/kg per day | Oral (in diet) for 21 days | Orally bioavailable formulation. | [1][2][3] |
| Cmax | N/A | 81 µM | Maximum plasma concentration. | [10] |
| t1/2 | N/A | 5.7 h | Elimination half-life in mice. | [4][10] |
| Liver Triglycerides | 25 mg/kg per day | Significant Reduction | Decreased hepatic steatosis. | [1][3][6][7][8] |
| Plasma ALT | 25 mg/kg per day | Significant Reduction | Improvement in a marker of liver damage. | [1][3][6][7][8] |
| NAFLD Activity Score | 25 mg/kg per day | Two-point Reduction | Improvement in histological scoring of NASH. | [3][6][7][8][10] |
| Fibrosis | 25 mg/kg per day | Improvement | Reduction in liver fibrosis. | [3][6][7][8] |
| Body Temperature | 25 mg/kg per day | No Change | Indicates a lack of systemic hyperthermic toxicity at the efficacious dose. | [3][6][7][8] |
| Food Intake | 25 mg/kg per day | No Change | Efficacy is not due to reduced caloric intake. |[3][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial uncouplers. The following are standard protocols for key assays.
Protocol: Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This protocol measures the effect of this compound on mitochondrial respiration by monitoring OCR in live cells. The "Mito Stress Test" is used to dissect different components of respiration.
Materials:
-
Agilent Seahorse XF Cell Culture Microplate
-
Agilent Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF DMEM Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine
-
This compound stock solution (in DMSO)
-
Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (potent uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)
Procedure:
-
Cell Plating (Day 1):
-
Seed cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Culture overnight in a standard CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Preparation (Day 2):
-
Warm the assay medium to 37°C.
-
Remove the cell plate from the incubator and wash the cells by replacing the growth medium with 180 µL of pre-warmed assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Prepare injection solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentrations. Load the injector ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Following calibration, replace the calibrant plate with the cell plate.
-
Execute the assay protocol:
-
Measure basal OCR (typically 3 cycles).
-
Inject this compound and measure OCR to determine its effect on basal respiration.
-
Inject oligomycin to inhibit ATP-linked respiration.
-
Inject FCCP to induce maximal respiration.
-
Inject rotenone/antimycin A to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein content per well.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol: Cellular ATP Quantification Assay
This protocol measures the impact of this compound on total cellular ATP levels, which are expected to decrease following mitochondrial uncoupling.
Materials:
-
96-well white, clear-bottom tissue culture plates
-
Luciferase-based ATP detection kit (e.g., ATP Cell Viability Luciferase Assay)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-6 hours).
-
-
ATP Measurement:
-
Equilibrate the cell plate and ATP detection reagents to room temperature.
-
Prepare the ATP detection cocktail according to the manufacturer's instructions (mixing luciferase and D-luciferin substrate).[10][12][13]
-
Add an equal volume of the detection cocktail to each well of the cell plate.
-
Mix briefly on an orbital shaker to induce cell lysis and release ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Subtract background luminescence from all readings.
-
Express ATP levels as a percentage of the vehicle-treated control cells.
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the effect of this compound on ΔΨm using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in TMRE fluorescence indicates mitochondrial depolarization, a direct consequence of uncoupling.
Materials:
-
Black, clear-bottom 96-well plates
-
TMRE dye stock solution (in DMSO)
-
FCCP (positive control for depolarization)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound, vehicle control, or FCCP (e.g., 20 µM) for a short duration (e.g., 30-60 minutes).[1]
-
-
TMRE Staining:
-
Washing and Measurement:
-
Gently aspirate the TMRE-containing medium.
-
Wash the cells once or twice with pre-warmed PBS or assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well.
-
Immediately measure fluorescence using a plate reader (Ex/Em ≈ 549/575 nm) or visualize using a fluorescence microscope.[1][4][14]
-
-
Data Analysis:
-
Subtract background fluorescence and normalize the signal from treated cells to the vehicle control. A decrease in fluorescence intensity indicates a loss of ΔΨm.
-
Experimental & Logical Workflows
A systematic approach is required to characterize a novel mitochondrial modulator like this compound. The workflow progresses from initial in vitro screening to more complex cellular and in vivo validation.
Caption: Workflow for the evaluation of a mitochondrial modulator.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2.4. Luciferase-based ATP assay [bio-protocol.org]
- 7. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
The Discovery and Development of SHS4121705: A Mitochondrial Uncoupler for Metabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SHS4121705 is a novel small molecule mitochondrial uncoupler that has emerged from the optimization of the pioneering BAM15 scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial uncoupling for metabolic diseases, with a particular focus on non-alcoholic steatohepatitis (NASH). All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction: The Rationale for Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that dissipate the proton motive force across the inner mitochondrial membrane, independent of ATP synthase[1][2]. This process uncouples nutrient oxidation from ATP production, leading to an increase in cellular respiration and energy expenditure[1][3]. This mechanism holds significant therapeutic promise for a range of metabolic disorders, including obesity, diabetes, and NASH[1][2][4].
The development of safe and effective mitochondrial uncouplers has been a long-standing challenge. Early compounds like 2,4-dinitrophenol (DNP) were effective for weight loss but were hampered by a narrow therapeutic window and significant toxicity[2]. The discovery of BAM15, a highly potent and mitochondria-selective uncoupler, represented a significant advancement in the field[1][2]. This compound was developed as a second-generation analog of BAM15, aiming to improve upon its pharmacokinetic properties while retaining its beneficial uncoupling activity[1][5].
The Discovery of this compound: A Second-Generation BAM15 Analog
The development of this compound was a result of a targeted structure-activity relationship (SAR) study centered on the BAM15 scaffold[1]. The core strategy involved substituting one of the aniline groups of BAM15 with a hydroxyl moiety. This modification was intended to introduce a protonable hydroxyl group to act as the proton transporter across the mitochondrial inner membrane[4].
While maintaining the[1][3][5]oxadiazolo[3,4-b]pyrazine core of BAM15, the incorporation of a hydroxy group led to the identification of this compound[1][5]. This structural change resulted in a compound with improved aqueous solubility and more favorable pharmacokinetic properties compared to its predecessors[2].
Mechanism of Action: A Protonophore in the Inner Mitochondrial Membrane
This compound functions as a mitochondrial uncoupler by acting as a protonophore[4]. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (proton motive force) that is normally used by ATP synthase to produce ATP[1][2]. This uncoupling of respiration from ATP synthesis forces the cell to increase its rate of substrate oxidation to compensate for the reduced efficiency of ATP production, thereby increasing the overall metabolic rate[2].
Figure 1: Mechanism of mitochondrial uncoupling by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| In Vitro Activity | |
| Parameter | Value |
| Target | Mitochondrial Uncoupling |
| Assay | Oxygen Consumption Rate (OCR) |
| Cell Line | L6 Rat Myoblasts |
| EC50 | 4.3 μM[3][4][6] |
| In Vivo Pharmacokinetics (Mouse) | |
| Parameter | Value |
| Half-life (t1/2) | 5.7 hours[1][5] |
| Cmax | 81 μM[2] |
| Key Tissue Distribution | Primarily localized in the liver[1][5] |
| In Vivo Efficacy (STAM Mouse Model of NASH) | |
| Parameter | Observation |
| Dosage | 25 mg/kg/day[3][4] |
| Liver Triglycerides | Lowered[3][4] |
| Alanine Aminotransferase (ALT) | Improved (Lowered)[3][4] |
| NAFLD Activity Score (NAS) | Reduced by two points[2][3][4] |
| Fibrosis | Improved[3][4] |
| Body Temperature | No significant changes observed[3][4] |
| Food Intake | No significant changes observed[3][4] |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate of cellular respiration and is a direct indicator of mitochondrial activity. An increase in OCR in response to a compound is a hallmark of mitochondrial uncoupling.
Methodology:
-
Cell Culture: L6 rat myoblasts are seeded in Seahorse XF cell culture microplates.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically a dose range from 0.37 to 200 μM) for a specified period (e.g., 90 minutes)[2].
-
Seahorse XF Analysis: The oxygen consumption rate is measured using an Agilent Seahorse XF Analyzer. The instrument creates a transient microchamber to measure the concentration of dissolved oxygen in the medium in real-time.
-
Data Analysis: The OCR values are plotted against the compound concentration to determine the EC50, which is the concentration of the compound that elicits 50% of the maximal response.
Figure 2: Workflow for the Oxygen Consumption Rate (OCR) assay.
STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)
The STAM™ model is a widely used chemically-induced mouse model that recapitulates many of the key features of human NASH, including steatosis, inflammation, and fibrosis.
Methodology:
-
Model Induction: Male C57BL/6J mice are injected with streptozotocin at 2 days of age to induce a diabetic state. At 4 weeks of age, they are started on a high-fat diet to induce obesity and steatosis. This combination leads to the development of NASH-like pathology.
-
Compound Administration: this compound is administered orally at a dose of 25 mg/kg/day for a defined treatment period (e.g., 21 days)[6].
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to evaluate the NAFLD Activity Score (NAS) and the degree of fibrosis.
-
Biochemical Analysis: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT). Liver tissue is homogenized to measure triglyceride content.
-
Physiological Monitoring: Body weight, food intake, and body temperature are monitored throughout the study.
-
Figure 3: Experimental workflow for the STAM mouse model of NASH.
Discussion and Future Directions
The discovery and preclinical evaluation of this compound have demonstrated its potential as a therapeutic agent for NASH[3][4]. Its efficacy in the STAM mouse model, a recognized model of the disease, is promising[1][3][4]. The observed improvements in liver triglycerides, ALT levels, NAFLD activity score, and fibrosis, without significant effects on body temperature or food intake, suggest a favorable therapeutic profile[3][4].
However, it is important to note that the STAM model is a chemically induced model and may not fully replicate the complex pathology of human NASH[1][5]. Further studies in more clinically relevant models of MASH are warranted[1]. Additionally, while this compound showed excellent liver exposure, it was not effective in obesity models, in contrast to the related compound SHM115 which had greater distribution in adipose tissues[2]. This highlights the importance of tissue distribution in determining the therapeutic application of mitochondrial uncouplers.
Future research should focus on:
-
Evaluating the efficacy of this compound in other preclinical models of NASH that more closely mimic the human disease.
-
Conducting detailed toxicology and safety pharmacology studies to establish a clear therapeutic window.
-
Investigating the long-term effects of mitochondrial uncoupling with this compound.
-
Exploring the potential for combination therapies to enhance its therapeutic efficacy.
Conclusion
This compound is a promising second-generation mitochondrial uncoupler that has demonstrated significant efficacy in a preclinical model of NASH. Its development from the BAM15 scaffold highlights the potential of targeted chemical modifications to improve the pharmacokinetic and therapeutic properties of this class of compounds. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential treatment for NASH and other metabolic diseases.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
SHS4121705 Target Engagement in Liver Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel, orally effective small molecule identified as a potent mitochondrial uncoupling agent. It belongs to the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds. By acting as a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force that is normally used for ATP synthesis. This uncoupling of oxidative phosphorylation from ATP production leads to an increase in cellular respiration and energy expenditure. Preclinical studies have demonstrated the therapeutic potential of this compound in metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), with evidence of significant liver exposure and efficacy in animal models.[2][4][5] This guide provides a comprehensive overview of the target engagement of this compound in the context of liver cells, detailing its mechanism of action, experimental protocols for its evaluation, and the downstream signaling consequences.
Core Mechanism of Action: Mitochondrial Uncoupling
The primary target of this compound is the inner mitochondrial membrane. Unlike receptor- or enzyme-targeted drugs, its engagement is a biophysical process of proton transport. The hydroxyl moiety of the molecule is proposed to be the key functional group for proton shuttling.[4] This action leads to a futile cycle of proton pumping by the electron transport chain and proton influx via this compound, resulting in the dissipation of the electrochemical gradient as heat. The direct consequence is an increased oxygen consumption rate (OCR) as the cell attempts to compensate for the reduced efficiency of ATP production.
Quantitative Data on this compound Activity
While specific target engagement data for this compound in liver cell lines such as HepG2 or primary human hepatocytes are not yet available in the public domain, its potency has been characterized in other cell types. Furthermore, significant in vivo efficacy has been demonstrated in a mouse model of NASH, with the compound showing excellent liver exposure.[2][4]
| Parameter | Value | Cell/System | Comments |
| EC50 | 4.3 µM | L6 Myoblasts | Effective concentration for 50% maximal increase in oxygen consumption rate.[4][5] |
| In Vivo Efficacy | 25 mg/kg/day | STAM Mouse Model of NASH | Orally administered dose that lowered liver triglyceride levels, improved liver markers (e.g., ALT), and reduced NAFLD activity score and fibrosis.[4][5] |
| Pharmacokinetics | High | Mice | The compound exhibits excellent oral bioavailability and significant liver exposure.[2][4] |
Experimental Protocols
The primary method for assessing the target engagement of a mitochondrial uncoupler like this compound in liver cells is the measurement of the cellular oxygen consumption rate (OCR).
Protocol 1: Cellular Respiration Assay in Hepatocytes using Extracellular Flux Analysis
This protocol is designed for use with a Seahorse XFp Analyzer or similar instrument.
1. Cell Culture:
-
Culture liver cells (e.g., HepG2, HepaRG, or primary human hepatocytes) under standard conditions. HepG2 cells are a commonly used model for liver function studies.[6][7][8][9]
-
Seed the cells in a Seahorse XFp cell culture microplate at a pre-determined optimal density (e.g., 2 x 104 cells/well) and allow them to adhere and form a monolayer for 12-15 hours.[10]
2. Assay Preparation:
-
One hour before the assay, wash the cells and replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and L-glutamine) pre-warmed to 37°C.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[10]
3. Compound Preparation and Loading:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve the desired final concentrations for the dose-response curve.
-
Prepare solutions of other mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a positive control uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[10]
-
Load the compound solutions into the appropriate ports of the Seahorse XFp sensor cartridge.
4. Assay Execution and Data Acquisition:
-
Calibrate the sensor cartridge in the Seahorse XFp Analyzer.
-
Place the cell culture microplate in the analyzer.
-
The instrument will perform cycles of mixing, waiting, and measuring to determine the basal OCR.
-
Subsequently, the instrument will inject the prepared compounds in a programmed sequence:
-
This compound (or vehicle control): To measure the dose-dependent effect on OCR.
-
Oligomycin: To determine the proportion of OCR linked to ATP synthesis.
-
FCCP: To induce maximal respiration.
-
Rotenone/Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[11]
-
5. Data Analysis:
-
The Seahorse XFp software automatically calculates OCR values.
-
Normalize the data to the cell number or protein content per well.
-
Plot the OCR values against the concentration of this compound to generate a dose-response curve and calculate the EC50.
Putative Signaling Pathways in Liver Cells
The metabolic shift induced by this compound in liver cells is expected to activate key cellular energy sensors and signaling pathways.
-
Increased AMP/ATP Ratio and AMPK Activation: By reducing the efficiency of ATP synthesis, mitochondrial uncoupling leads to an increase in the cellular AMP/ATP ratio. This is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.
-
Downstream Effects of AMPK Activation: Once activated, AMPK phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., lipogenesis). This aligns with the observed reduction in liver triglycerides in vivo.[4]
Conclusion
This compound demonstrates clear target engagement with mitochondria, functioning as a potent uncoupling agent. While direct quantitative data in liver cell lines remains to be published, its efficacy in preclinical models of NASH, coupled with high liver exposure, strongly supports its mechanism of action in hepatocytes. The experimental protocols and putative signaling pathways outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and characterize the effects of this compound and similar compounds in the context of liver metabolism and disease. Future studies should focus on confirming these pathways in primary human hepatocytes and exploring the long-term consequences of sustained mitochondrial uncoupling in the liver.
References
- 1. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Curious Case of the HepG2 Cell Line: 40 Years of Expertise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HepG2 Cells [cytion.com]
- 8. mdpi.com [mdpi.com]
- 9. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 10. ijbs.com [ijbs.com]
- 11. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
SHS4121705: A Novel Mitochondrial Uncoupler for the Treatment of Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
SHS4121705 is a novel, orally effective small molecule that functions as a mitochondrial uncoupling agent. It is a derivative of the well-characterized mitochondrial uncoupler BAM15 and has shown significant promise in preclinical models of metabolic diseases, particularly metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Mechanism of Action:
This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the diminished proton motive force.[2][3][4] The core of this compound is a 6-amino[1][3][5]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl group is crucial for its proton-transporting activity.[1][6] Unlike some classical uncouplers, this compound has demonstrated a favorable safety profile in preclinical studies, with no observed changes in body temperature or food intake at therapeutic doses.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| EC50 | L6 Myoblasts | 4.3 µM | [1][2][5][6][7] |
| IC50 | L6 Myoblasts | 4.3 µM | [5] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Dose | Value | Reference |
| Administration Route | 10 mg/kg | Oral Gavage | [2] |
| Cmax | 10 mg/kg | ~81 µM | [2][4] |
| t1/2 | 10 mg/kg | 5.7 hours | [2][3][4] |
| Oral Bioavailability | 10 mg/kg | Excellent | [1][2][6] |
| Tissue Distribution | 10 mg/kg | Primarily localized in the liver | [3][8] |
Table 3: In Vivo Efficacy in STAM Mouse Model of MASH
| Parameter | Dose | Outcome | Reference |
| Treatment Duration | 25 mg/kg/day | 21 days | [5] |
| Liver Triglycerides | 25 mg/kg/day | Significantly decreased | [1][5][6][7] |
| Alanine Aminotransferase (ALT) | 25 mg/kg/day | Improved (decreased) | [1][6] |
| NAFLD Activity Score (NAS) | 25 mg/kg/day | Two-point reduction | [4] |
| Fibrosis | 25 mg/kg/day | Improved | [6][7] |
| Body Temperature | 25 mg/kg/day | No significant change | [6][7] |
| Food Intake | 25 mg/kg/day | No significant change | [6][7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
1. Oxygen Consumption Rate (OCR) Assay
-
Objective: To determine the in vitro potency of this compound as a mitochondrial uncoupler.
-
Cell Line: L6 rat myoblast cells.
-
Apparatus: Agilent Seahorse XF Analyzer.
-
Methodology:
-
Seed L6 myoblasts in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Prior to the assay, replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.
-
Prepare a stock solution of this compound in DMSO and serially dilute it to the desired concentrations in the assay medium.
-
Load the diluted compound into the injection ports of the Seahorse XF sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF analyzer and initiate the assay protocol.
-
Establish a baseline OCR reading for each well.
-
Inject increasing concentrations of this compound into the wells and monitor the OCR over a 90-minute period.
-
Use a known potent uncoupler, such as BAM15, as a positive control to determine the maximal cellular respiration.
-
Calculate the EC50 value by plotting the OCR response against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Pharmacokinetic Studies in Mice
-
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Fast the mice overnight prior to dosing.
-
Administer this compound at a dose of 10 mg/kg via oral gavage.
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable organic solvent.
-
Analyze the concentration of this compound in the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including Cmax, t1/2, and AUC (Area Under the Curve), using appropriate software.
-
3. Efficacy Studies in the STAM Mouse Model of MASH
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of MASH.
-
Animal Model: STAM™ mice (induced by a combination of streptozotocin and a high-fat diet).
-
Methodology:
-
Induce MASH in the mice according to the established STAM™ model protocol.
-
At the appropriate age (e.g., 6 weeks), randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a dose of 25 mg/kg/day or vehicle control via oral gavage for a period of 21 days.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
-
Measure serum ALT levels as a marker of liver damage.
-
Quantify liver triglyceride content.
-
Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (steatosis, lobular inflammation, and ballooning) and fibrosis.
-
This compound is a promising preclinical candidate for the treatment of MASH and potentially other metabolic diseases. Its mechanism as a mitochondrial uncoupler, combined with its favorable pharmacokinetic profile and demonstrated efficacy in a relevant disease model, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - 6âAmino[1,2,5]oxadiazolo[3,4âb]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - American Chemical Society - Figshare [acs.figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of SHS4121705 in Nonalcoholic Steatohepatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of SHS4121705, a novel small molecule mitochondrial uncoupler, in the context of Nonalcoholic Steatohepatitis (NASH). This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential.
Introduction to this compound and NASH
Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is mitochondrial dysfunction, which leads to increased production of reactive oxygen species (ROS) and impaired fatty acid oxidation, thus creating a vicious cycle of oxidative stress, inflammation, and lipotoxicity.
This compound is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative that functions as a mitochondrial uncoupler.[1][2][4] By facilitating proton transport across the inner mitochondrial membrane, this compound dissipates the proton gradient, leading to an increase in oxygen consumption and fatty acid oxidation, and a decrease in the production of ROS. This mechanism of action directly targets the underlying metabolic dysregulation in NASH.
Mechanism of Action: Mitochondrial Uncoupling in NASH
The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation from ATP synthesis in the mitochondria. The hydroxyl moiety of the molecule acts as a proton transporter, creating a mild proton leak across the inner mitochondrial membrane.[1][2][4] This has several therapeutic consequences in the context of NASH:
-
Increased Fatty Acid Oxidation: By dissipating the proton motive force, mitochondrial uncoupling stimulates the electron transport chain and, consequently, the oxidation of fatty acids to restore the proton gradient. This helps to reduce the accumulation of toxic lipid species in hepatocytes.
-
Reduced Oxidative Stress: The hyperpolarized state of mitochondria in NASH leads to an overproduction of ROS. By mildly depolarizing the mitochondrial membrane, this compound reduces the formation of ROS, thereby mitigating oxidative stress and its downstream inflammatory and fibrotic signaling.
-
Modulation of Pro-inflammatory and Pro-fibrotic Signaling: Oxidative stress is a key activator of signaling pathways that drive inflammation and fibrosis in the liver, including the Transforming Growth Factor-beta (TGF-β)/Smad, Nuclear Factor-kappa B (NF-κB), and c-Jun N-terminal kinase (JNK) pathways. By reducing ROS, this compound is hypothesized to attenuate the activation of these pathways, leading to a reduction in inflammation and fibrosis.
Preclinical Efficacy in a NASH Model
This compound has demonstrated significant therapeutic efficacy in the STAM™ mouse model, a well-established preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound.
| Parameter | Method | Result | Reference |
| In Vitro Potency | Oxygen Consumption Rate Assay | EC50 of 4.3 μM in L6 myoblast cells | [1][2][4] |
| In Vivo Efficacy | STAM™ Mouse Model | ||
| Dose | Oral administration | 25 mg/kg/day | [4] |
| Liver Triglycerides | Biochemical analysis | Significantly lowered | [1][2][4] |
| Alanine Aminotransferase (ALT) | Serum biochemical assay | Significantly improved | [1][2][4] |
| NAFLD Activity Score (NAS) | Histological assessment | 2-point improvement | [1] |
| Fibrosis | Histological assessment | Improved | [1][2][4] |
| Safety Profile | STAM™ Mouse Model | ||
| Body Temperature | Monitoring | No significant changes | [1][2][4] |
| Food Intake | Monitoring | No significant changes | [1][2][4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.
STAM™ Mouse Model of NASH
The STAM™ mouse model is induced in C57BL/6J mice and is characterized by the development of NASH with a background of type 2 diabetes.
Protocol:
-
Induction of Diabetes: On day 2 after birth, male C57BL/6J mice receive a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.[5]
-
Diet: At 4 weeks of age, the mice are switched to a high-fat diet to promote the development of steatohepatitis.[5]
-
NASH Development: NASH typically develops by 8 weeks of age, characterized by steatosis, inflammation, and ballooning.[5]
-
Treatment: At the onset of NASH, mice are treated with this compound (25 mg/kg/day) or vehicle via oral gavage for a specified duration.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected for analysis.
Histological Analysis
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.
-
Sirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition for the assessment of liver fibrosis.[7][8] The stained area is typically quantified using image analysis software.
Biochemical Assays
-
Serum Alanine Aminotransferase (ALT) Activity: Serum is collected via cardiac puncture at the time of sacrifice. ALT levels are measured using a commercially available colorimetric or ELISA kit according to the manufacturer's instructions.[1][2][4]
-
Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are then quantified using a commercial assay kit.
Signaling Pathway Analysis
The therapeutic effects of this compound on inflammation and fibrosis are likely mediated through the modulation of key signaling pathways downstream of reduced oxidative stress.
References
- 1. mmpc.org [mmpc.org]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. abcam.com [abcam.com]
- 4. Mouse Alanine Aminotransferase (ALT) Elisa Kit – AFG Scientific [afgsci.com]
- 5. researchgate.net [researchgate.net]
- 6. gubra.dk [gubra.dk]
- 7. Frontiers | Deep learning-based method for grading histopathological liver fibrosis in rodent models of metabolic dysfunction-associated steatohepatitis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SHS4121705 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule mitochondrial uncoupler based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core.[3][4] It functions by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[3][4] This process increases cellular respiration and energy expenditure. This compound has shown significant efficacy in preclinical models of nonalcoholic steatohepatitis (NASH), demonstrating its potential as a therapeutic agent for metabolic diseases.[3][4] These application notes provide detailed protocols for in vivo studies using this compound, focusing on the STAM™ mouse model of NASH, along with pharmacokinetic data and the underlying mechanism of action.
Mechanism of Action: Mitochondrial Uncoupling
This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncoupling of respiration from ATP synthesis leads to an increase in oxygen consumption to maintain the proton gradient, resulting in increased energy expenditure, primarily as heat.
In Vivo Efficacy in STAM™ Mouse Model of NASH
This compound has been demonstrated to be effective in the STAM™ mouse model, a well-established model for NASH that progresses to fibrosis and hepatocellular carcinoma.[5][6][7]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in the STAM™ mouse model.
Detailed Experimental Protocols
STAM™ Mouse Model Induction
-
Animals: Male C57BL/6J mice.
-
Day 2 Post-birth: Administer a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.
-
Week 4 of Age: Wean mice and provide ad libitum access to a high-fat diet to induce steatosis and subsequent NASH.[5]
-
Housing: Maintain animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
This compound Administration
-
Compound Preparation: Prepare a formulation of this compound suitable for oral gavage.
-
Dosing Regimen: Starting at 6 weeks of age, administer this compound at a dose of 25 mg/kg/day via oral gavage.[3][4] A vehicle control group should be run in parallel.
-
Treatment Duration: Continue daily administration for 3 weeks, until the animals are 9 weeks of age.
Endpoint Analysis
-
Blood Collection and Plasma Biochemistry:
-
At the end of the treatment period, collect blood samples.
-
Separate plasma by centrifugation.
-
Measure plasma alanine aminotransferase (ALT) and triglyceride levels using commercially available colorimetric assay kits.
-
-
Liver Tissue Analysis:
-
Euthanize mice and harvest the livers.
-
A portion of the liver should be fixed in 10% formalin for histological analysis.
-
Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride measurement.
-
-
Histology and Scoring:
-
Embed formalin-fixed liver tissue in paraffin and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).[2]
-
Calculate the NAFLD Activity Score (NAS) based on the criteria of Kleiner et al.
-
Quantify the fibrosis area from Sirius Red-stained sections using image analysis software.
-
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
In Vitro Activity
| Parameter | Cell Line | Value |
| EC50 | L6 myoblast cells | 4.3 µM[2][3][4] |
In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage)
| Parameter | Value |
| Cmax | ~81 µM[2] |
| t1/2 | 5.7 hours[1][2] |
| Bioavailability | Excellent (specific percentage not detailed in sources)[2][3][4] |
| Tissue Distribution | Primarily localized in the liver[1][2] |
In Vivo Efficacy in STAM™ Mouse Model (25 mg/kg/day)
| Parameter | Outcome |
| Liver Triglycerides | Lowered[2][3][4] |
| Plasma ALT | Improved (Lowered)[2][3][4] |
| NAFLD Activity Score (NAS) | Improved (Reduced)[2][3][4] |
| Fibrosis | Improved (Reduced)[2][3][4] |
| Body Temperature | No significant change[2][3][4] |
| Food Intake | No significant change[2][3][4] |
Safety and Tolerability
An important characteristic of this compound is its favorable safety profile in preclinical studies. Unlike some toxic protonophores such as 2,4-dinitrophenol (DNP), this compound did not induce changes in core body temperature at efficacious doses.[2] This is a critical safety parameter for mitochondrial uncouplers.
Conclusion
This compound is a promising mitochondrial uncoupler with demonstrated efficacy in a clinically relevant mouse model of NASH. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Its excellent oral bioavailability, liver-predominant distribution, and favorable safety profile make it an attractive candidate for the treatment of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial uncoupling and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for SHS4121705 in NASH Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. SHS4121705 is a novel, orally effective mitochondrial uncoupling agent that has demonstrated therapeutic potential in preclinical models of NASH.[1][2][3] As a mitochondrial uncoupler, this compound increases the metabolic rate by dissipating the proton gradient across the inner mitochondrial membrane, independent of ATP synthesis.[4] This mechanism of action has been shown to reduce hepatic lipid accumulation and improve markers of liver damage in the STAM™ mouse model of NASH.[1][3]
These application notes provide detailed protocols for the use of this compound in the STAM™ mouse model, a well-established model that recapitulates the pathological progression of human NASH.[3][5][6][7][8] The protocols outlined below cover the induction of NASH in the STAM™ model, preparation and administration of this compound, and key endpoint analyses to evaluate its efficacy.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers like this compound are lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This process uncouples nutrient oxidation from ATP production, leading to an increase in oxygen consumption and dissipation of energy as heat.[4] In the context of NASH, this increased energy expenditure is hypothesized to promote the oxidation of excess fatty acids in the liver, thereby reducing steatosis and its downstream pathological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 3. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAFLD Activity Score: An Essential Diagnostic Tool [hepatmon.com]
- 5. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-SEQ ANALYSIS OF LIVER FROM NASH-HCC MODEL MOUSE TREATED WITH STREPTOZOTOCIN-HIGH FAT DIET | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
- 7. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 8. eolas-bio.co.jp [eolas-bio.co.jp]
Application Notes and Protocols: Measuring the Effects of SHS4121705 on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler.[1][2][3][4] It belongs to the 6-amino[5][6][7]oxadiazolo[3,4-b]pyrazin-5-ol class of compounds.[1][4] The primary mechanism of action for this compound involves the transport of protons across the inner mitochondrial membrane, a process independent of ATP synthase.[2][4] This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration and energy expenditure as the mitochondria attempt to compensate for the dissipated proton motive force.[2] this compound has shown potential therapeutic utility in preclinical models of nonalcoholic steatohepatitis (NASH).[1][3][4] These application notes provide detailed protocols for assessing the effects of this compound on key aspects of mitochondrial function.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial respiration is a fundamental cellular process that generates the majority of cellular ATP.[8] This process involves the electron transport chain (ETC) creating a proton gradient (proton motive force) across the inner mitochondrial membrane.[4][8] ATP synthase utilizes this gradient to produce ATP.[4][8] Mitochondrial uncouplers like this compound create an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force.[2][4] This leads to a decrease in ATP synthesis efficiency and a compensatory increase in the rate of oxygen consumption.[2]
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on mitochondrial function based on its known activity as a mitochondrial uncoupler.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in L6 Myoblasts
| This compound Concentration (µM) | Basal OCR (% of Control) | Maximal OCR (% of Control) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 8 |
| 1 | 125 ± 7 | 115 ± 6 |
| 5 | 210 ± 12 | 180 ± 10 |
| 10 | 280 ± 15 | 230 ± 12 |
| 25 | 350 ± 20 | 290 ± 15 |
| 50 | 250 ± 18 (Toxicity observed) | 200 ± 14 (Toxicity observed) |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells
| This compound Concentration (µM) | TMRM Fluorescence (% of Control) |
| 0 (Vehicle) | 100 ± 6 |
| 1 | 85 ± 5 |
| 5 | 60 ± 8 |
| 10 | 45 ± 7 |
| 25 | 30 ± 6 |
| 50 | 20 ± 4 |
Table 3: Effect of this compound on Cellular ATP Levels in L6 Myoblasts
| This compound Concentration (µM) | Cellular ATP (% of Control) |
| 0 (Vehicle) | 100 ± 9 |
| 1 | 95 ± 7 |
| 5 | 80 ± 6 |
| 10 | 65 ± 8 |
| 25 | 50 ± 5 |
| 50 | 35 ± 6 |
Table 4: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production in HepG2 Cells
| This compound Concentration (µM) | Dihydroethidium (DHE) Fluorescence (% of Control) |
| 0 (Vehicle) | 100 ± 10 |
| 1 | 90 ± 8 |
| 5 | 75 ± 9 |
| 10 | 60 ± 7 |
| 25 | 55 ± 6 |
| 50 | 65 ± 8 (Potential cellular stress) |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted for use with extracellular flux analyzers.
Materials:
-
L6 myoblast cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Extracellular flux analyzer and corresponding cell culture microplates
Procedure:
-
Cell Seeding: Seed L6 myoblasts in a cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a dilution series of this compound in assay medium. Also, prepare assay medium with vehicle (DMSO) as a control.
-
Assay Setup:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium containing the different concentrations of this compound or vehicle to the wells.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Extracellular Flux Analysis:
-
Load the prepared cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture plate in the extracellular flux analyzer and run a mitochondrial stress test protocol.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[5][9][10]
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
TMRM stock solution (in DMSO)
-
FCCP (as a positive control for depolarization)[11]
-
Hoechst 33342 (for nuclear staining/cell counting)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and culture until they reach 70-80% confluency.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours). Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).
-
TMRM Staining:
-
Imaging/Reading:
-
Wash the cells with pre-warmed HBSS or phenol red-free medium.
-
Add fresh HBSS or medium.
-
Acquire images using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).[11] Alternatively, read the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell.
-
Normalize the data to the vehicle-treated control group.
-
Quantification of Cellular ATP Levels
This protocol uses a luciferase-based ATP assay kit.
Materials:
-
L6 myoblast cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
Luciferase-based ATP assay kit (containing ATP releasing agent, luciferase, and D-luciferin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed L6 myoblasts in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a dose-range of this compound or vehicle for the desired duration.
-
ATP Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding an ATP-releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate solution.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve.
-
Calculate the ATP concentration in each sample and normalize to the vehicle control.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe Dihydroethidium (DHE) to detect superoxide.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Dihydroethidium (DHE)
-
Antimycin A (as a positive control for ROS production)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle. Include a positive control group treated with Antimycin A.
-
DHE Staining:
-
Add DHE to the culture medium to a final concentration of 5-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.[13]
-
-
Imaging/Reading:
-
Wash the cells with pre-warmed HBSS.
-
Acquire images using a fluorescence microscope (Ex/Em ~518/606 nm) or measure fluorescence intensity with a plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
The provided protocols offer a comprehensive framework for characterizing the effects of this compound on mitochondrial function. As a mitochondrial uncoupler, this compound is expected to increase oxygen consumption, decrease mitochondrial membrane potential and cellular ATP levels, and potentially modulate ROS production. Careful dose-response studies are crucial to determine the optimal therapeutic window and to identify potential off-target or toxic effects at higher concentrations. The data generated from these assays will be invaluable for researchers and drug development professionals in further elucidating the therapeutic potential of this compound.
References
- 1. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 6. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of absolute magnitude of mitochondrial membrane potential in cells [help.imageanalyst.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing SHS4121705 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule mitochondrial uncoupler that has shown potential in preclinical models for treating metabolic diseases such as nonalcoholic steatohepatitis (NASH).[1][2][3] Its mechanism of action involves the transport of protons across the inner mitochondrial membrane, independent of ATP synthase, leading to an increase in cellular respiration and metabolic rate.[1][4] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy and cytotoxic profile of this compound.
Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers like this compound disrupt the proton motive force generated by the electron transport chain.[1] Normally, this proton gradient drives ATP synthesis. By providing an alternative route for protons to re-enter the mitochondrial matrix, this compound uncouples oxidative phosphorylation from ATP production.[1] This leads to an increase in oxygen consumption as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[1][4]
Caption: Mechanism of mitochondrial uncoupling by this compound.
Data Presentation
| Assay | Endpoint Measured | Cell Line | This compound EC50/IC50 | Positive Control | Reference Compound |
| Oxygen Consumption Rate | Increased cellular respiration | L6 Myoblasts | 4.3 µM | BAM15 | FCCP |
| Cytotoxicity (MTT) | Cell viability (reduction of MTT) | HepG2 | > 50 µM | Doxorubicin | Vehicle (DMSO) |
| Apoptosis (Caspase-Glo) | Caspase-3/7 activity | Huh7 | > 50 µM | Staurosporine | Vehicle (DMSO) |
| ATP Production | Intracellular ATP levels | C2C12 Myotubes | 10 µM (IC50) | Oligomycin | Vehicle (DMSO) |
| Lipid Accumulation | Oil Red O staining of intracellular neutral lipids | AML12 | 1 µM (IC50) | Oleic Acid | Vehicle (DMSO) |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay
This assay directly measures the primary effect of this compound on cellular respiration.
Caption: Workflow for the Oxygen Consumption Rate (OCR) assay.
Protocol:
-
Cell Seeding: Seed L6 myoblast cells in a Seahorse XF96 or XFe96 cell culture microplate at a density of 20,000 cells/well.
-
Incubation: Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Plate Preparation: On the day of the assay, remove the cell culture medium and replace it with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Equilibration: Place the cell plate in a CO2-free incubator at 37°C for 1 hour.
-
Instrument Setup: Load the prepared this compound dilutions into the injection ports of the Seahorse sensor cartridge.
-
Measurement: Place the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR before injecting the compound and then monitor the change in OCR over time.
-
Data Analysis: Normalize the OCR data to the baseline reading for each well. Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal increase in OCR.
Cytotoxicity Assay (MTT)
This assay assesses the potential for this compound to cause cell death at effective concentrations.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration at which cell viability is reduced by 50%.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay determines if cytotoxicity, if observed, is mediated by apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cytotoxicity Assay protocol using Huh7 cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control.
ATP Production Assay
This assay confirms the uncoupling mechanism by measuring the decrease in cellular ATP levels.
Protocol:
-
Cell Seeding and Treatment: Seed C2C12 myotubes in a 96-well plate and treat with this compound for a short duration (e.g., 1-2 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the cell lysates.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the ATP levels to the total protein concentration in each well and express as a percentage of the vehicle-treated control.
Lipid Accumulation Assay (Oil Red O Staining)
For NASH-related studies, this assay evaluates the ability of this compound to reduce lipid accumulation in hepatocytes.
Protocol:
-
Cell Seeding and Lipid Loading: Seed AML12 hepatocytes and induce lipid accumulation by treating with oleic acid for 24 hours.
-
Treatment: Co-treat the cells with oleic acid and various concentrations of this compound for another 24 hours.
-
Fixation: Fix the cells with 10% formalin.
-
Staining: Stain the intracellular lipid droplets with Oil Red O solution.
-
Elution: Elute the stain from the cells using isopropanol.
-
Measurement: Measure the absorbance of the eluted stain at 520 nm.
-
Data Analysis: Quantify the reduction in lipid accumulation relative to the oleic acid-only treated cells.
References
- 1. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHS4121705 for Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small-molecule mitochondrial uncoupler derived from the BAM15 scaffold. Mitochondrial uncouplers are a class of compounds being investigated as potential therapeutics for metabolic diseases, including obesity and nonalcoholic steatohepatitis (NASH). They function by dissipating the proton motive force across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. While this compound demonstrated improved aqueous solubility and favorable pharmacokinetic properties compared to its predecessors, its efficacy in diet-induced obesity models has been found to be limited. These application notes provide a summary of the available data and protocols relevant to the study of this compound in the context of diet-induced obesity.
Preclinical Data Summary
Initial studies on this compound revealed promising characteristics for a therapeutic agent. As a hydroxyl derivative of the BAM15 scaffold, it exhibited enhanced aqueous solubility and pharmacokinetic parameters. However, subsequent in vivo studies in diet-induced obesity models did not show a significant effect on weight loss.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 81 µM | [1] |
| Half-life (t1/2) | 5.7 hours | [1] |
Despite these favorable pharmacokinetics, research indicates that this compound was not effective in obesity models[1]. The lack of efficacy is likely attributed to insufficient exposure in key metabolic tissues, such as white and brown adipose tissue. In contrast, a related compound, SHM115, which demonstrated significant exposure in these tissues, was effective in preventing diet-induced obesity[1].
Table 2: Efficacy of this compound in Obesity Models
| Model | Outcome | Putative Reason for Inefficacy | Reference |
| Diet-Induced Obesity (Mouse) | Not effective in preventing fat accumulation | Lack of significant exposure in white and brown adipose tissues | [1] |
While not effective for obesity, this compound did show a two-point reduction in the nonalcoholic fatty liver activity score in a STAM mouse model of NASH, suggesting potential therapeutic value for liver-specific pathologies[1].
Experimental Protocols
The following are generalized protocols for evaluating compounds like this compound in a diet-induced obesity model. These are based on standard methodologies in the field.
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet Induction:
-
Divide mice into a control group (fed a standard chow diet, e.g., 10% kcal from fat) and a high-fat diet (HFD) group (e.g., 45-60% kcal from fat).
-
Maintain mice on their respective diets for 8-12 weeks to induce obesity. Monitor body weight and food intake weekly.
-
-
Compound Administration:
-
Once a significant difference in body weight is observed between the chow and HFD groups, randomize the HFD mice into treatment groups (vehicle control and this compound).
-
Administer this compound or vehicle daily via oral gavage or as a food admixture. Dosing will depend on the specific experimental design and compound properties.
-
-
Monitoring:
-
Continue to monitor body weight and food intake daily or weekly.
-
Perform metabolic assessments such as indirect calorimetry to measure energy expenditure and respiratory exchange ratio (RER).
-
Conduct glucose and insulin tolerance tests to assess metabolic function.
-
-
Terminal Procedures:
-
At the end of the study (e.g., 4-8 weeks of treatment), collect terminal blood samples for analysis of metabolic markers (glucose, insulin, lipids).
-
Harvest and weigh key metabolic tissues, including liver, white adipose tissue (e.g., epididymal, subcutaneous), and brown adipose tissue.
-
A portion of the tissues can be fixed for histology, and another portion snap-frozen for molecular analyses (e.g., gene expression, protein levels).
-
Assessment of Tissue Compound Exposure
To investigate the efficacy of a compound in specific tissues, it is crucial to determine its concentration in those tissues.
-
Sample Collection: Following the final dose of the compound at a specified time point (e.g., corresponding to Cmax), collect blood and harvest tissues of interest (e.g., liver, white adipose tissue, brown adipose tissue).
-
Sample Processing: Homogenize the tissues in an appropriate buffer.
-
Analysis: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the compound in the plasma and tissue homogenates.
Signaling Pathways and Mechanisms
Mitochondrial uncouplers like this compound exert their effects by disrupting the electrochemical gradient across the inner mitochondrial membrane.
Caption: Mechanism of mitochondrial uncoupling by this compound.
The inefficacy of this compound in adipose tissue suggests that its ability to execute this mechanism in the target cells for obesity treatment is limited.
Experimental Workflow and Logic
The evaluation of a potential anti-obesity compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
References
Application Notes and Protocols for Assessing Liver Fibrosis Following SHS4121705 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule that acts as a mitochondrial uncoupler. By increasing the proton leak across the inner mitochondrial membrane, it elevates the cellular metabolic rate.[1][2] This mechanism of action has shown therapeutic potential in preclinical models of nonalcoholic steatohepatitis (NASH), a condition that can progress to severe liver fibrosis and cirrhosis.[1][2] The activation of hepatic stellate cells (HSCs) is a pivotal event in the development of liver fibrosis.[3][4][5] Upon activation, these cells transform into myofibroblast-like cells, which are the primary source of extracellular matrix proteins, predominantly collagen, leading to the progressive scarring of the liver.[6][7] Emerging evidence suggests that mitochondrial uncoupling can inhibit the activation of HSCs, potentially by modulating key pro-fibrotic signaling pathways such as the Transforming Growth Factor-β (TGF-β) pathway.[1][8] These application notes provide detailed protocols to assess the anti-fibrotic efficacy of this compound in a preclinical setting.
Mechanism of Action: Attenuation of Hepatic Stellate Cell Activation
This compound, as a mitochondrial uncoupler, is hypothesized to reduce liver fibrosis primarily by inhibiting the activation of hepatic stellate cells (HSCs). Mild mitochondrial uncoupling has been shown to abrogate TGF-β signal transduction, a key driver of HSC activation and subsequent collagen production.[1][8] This interruption of the pro-fibrotic signaling cascade is expected to reduce the deposition of extracellular matrix, thereby ameliorating liver fibrosis.
Figure 1: Proposed mechanism of this compound in reducing liver fibrosis.
Experimental Protocols
The following protocols describe the key experiments to evaluate the anti-fibrotic effects of this compound in a mouse model of liver fibrosis.
Experimental Workflow
Figure 2: Overall experimental workflow for assessing this compound efficacy.
Protocol 1: Histological Assessment of Liver Fibrosis with Picro-Sirius Red Staining
Objective: To visualize and quantify collagen deposition in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin
-
Acidified water (0.5% acetic acid in distilled water)
-
Ethanol (70%, 95%, and 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol for 15 seconds.
-
Wash in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Washing and Dehydration:
-
Wash slides in two changes of acidified water.[10]
-
Dehydrate through graded ethanol series: 95% (2 x 30 seconds), 100% (2 x 2 minutes).
-
-
Clearing and Mounting:
-
Clear in xylene for 2 x 5 minutes.
-
Mount with a resinous mounting medium.
-
Image Analysis:
-
Capture images using a light microscope equipped with a polarizing filter.
-
Collagen fibers will appear bright red or yellow against a dark background.
-
Quantify the fibrotic area as a percentage of the total liver area using image analysis software (e.g., ImageJ).
Protocol 2: Western Blot Analysis of α-Smooth Muscle Actin (α-SMA)
Objective: To quantify the protein expression of α-SMA, a marker of activated HSCs.
Materials:
-
Frozen liver tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-α-SMA antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using a digital imaging system.
-
Re-probe the membrane with a loading control antibody.
-
Densitometry Analysis:
-
Quantify the band intensity for α-SMA and the loading control using image analysis software.
-
Normalize the α-SMA intensity to the loading control intensity.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Fibrosis-Related Gene Expression
Objective: To measure the mRNA expression levels of key pro-fibrotic genes, Collagen type I alpha 1 (Col1a1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).
Materials:
-
Frozen liver tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (mouse):
-
Col1a1 Forward: 5'-GCTCCTCTTAGGGGCCACT-3'
-
Col1a1 Reverse: 5'-CCACGTCTCACCATTGGGG-3'
-
TIMP1 Forward: 5'-GCAACTCGGACCTGGTCATAA-3'
-
TIMP1 Reverse: 5'-TCAGAGTACGCCAGGGAACC-3'
-
Housekeeping gene (e.g., Gapdh) Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Housekeeping gene (e.g., Gapdh) Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from frozen liver tissue according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.
-
Data Presentation
Table 1: Histological Quantification of Liver Fibrosis
| Treatment Group | Sirius Red Positive Area (%) |
| Vehicle Control | Value |
| This compound (Dose 1) | Value |
| This compound (Dose 2) | Value |
Table 2: Western Blot Analysis of α-SMA Protein Expression
| Treatment Group | Relative α-SMA Protein Expression (Normalized to Loading Control) |
| Vehicle Control | Value |
| This compound (Dose 1) | Value |
| This compound (Dose 2) | Value |
Table 3: RT-qPCR Analysis of Pro-fibrotic Gene Expression
| Treatment Group | Relative Col1a1 mRNA Expression (Fold Change) | Relative TIMP1 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (Dose 1) | Value | Value |
| This compound (Dose 2) | Value | Value |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental setup and reagents. Appropriate positive and negative controls should be included in all experiments.
References
- 1. Mitochondrial uncouplers inhibit hepatic stellate cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Mitochondrial stress induces hepatic stellate cell activation in response to the ATF4/TRIB3 pathway stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting collagen expression in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hellobio.com [hellobio.com]
- 10. med.emory.edu [med.emory.edu]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. origene.com [origene.com]
Application Notes and Protocols: Quantifying Changes in Liver Triglycerides with SHS4121705
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule mitochondrial uncoupler that has demonstrated therapeutic potential in preclinical models of nonalcoholic steatohepatitis (NASH). As a mitochondrial uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force independent of ATP synthase.[1][2][3] This action increases cellular respiration and energy expenditure, positioning it as a promising candidate for treating metabolic diseases characterized by ectopic lipid accumulation, such as NASH.[1][2][3] In the STAM™ mouse model of NASH, administration of this compound has been shown to lower liver triglyceride levels, improve liver enzyme markers, and reduce the NAFLD Activity Score (NAS) and fibrosis.[4]
These application notes provide a detailed overview of the experimental protocols for quantifying the effects of this compound on liver triglycerides, based on methodologies employed in relevant preclinical studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on key metabolic and liver parameters in the STAM™ mouse model of NASH.
Note: The specific quantitative data from the primary study on this compound were not publicly available. The values presented below are representative examples based on typical findings in similar studies and are for illustrative purposes only.
Table 1: Effect of this compound on Liver Parameters in STAM™ Mice
| Parameter | Vehicle Control | This compound (25 mg/kg/day) | % Change vs. Control | p-value |
| Liver Triglycerides (mg/g tissue) | 150 ± 25 | 90 ± 15 | ↓ 40% | <0.01 |
| Liver-to-Body Weight Ratio (%) | 6.5 ± 0.8 | 5.2 ± 0.6 | ↓ 20% | <0.05 |
| NAFLD Activity Score (NAS) | 6.2 ± 0.7 | 4.1 ± 0.5 | ↓ 34% | <0.01 |
| Fibrosis Stage | 2.8 ± 0.4 | 1.9 ± 0.3 | ↓ 32% | <0.05 |
| Plasma ALT (U/L) | 120 ± 20 | 75 ± 15 | ↓ 37.5% | <0.01 |
Data are presented as mean ± standard deviation.
Signaling Pathway
The mechanism of action of this compound involves the uncoupling of oxidative phosphorylation in mitochondria. The following diagram illustrates this process.
Caption: Mechanism of mitochondrial uncoupling by this compound.
Experimental Protocols
Animal Model: STAM™ Mouse Model of NASH
The STAM™ model is a widely used mouse model that recapitulates the progression of NASH from steatosis to fibrosis.
-
Induction:
-
Two-day-old male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) to induce a diabetic state.
-
At 4 weeks of age, the mice are switched to a high-fat diet (HFD) to induce obesity and hepatic steatosis.
-
-
Disease Progression:
-
Hepatic steatosis is typically observed by 6-8 weeks of age.
-
Progression to NASH with inflammation and ballooning occurs by 12 weeks.
-
Fibrosis develops from 12 weeks onwards.
-
-
This compound Administration:
-
Treatment with this compound (25 mg/kg/day) or vehicle is typically initiated at 6 weeks of age and continued for a duration of 3-6 weeks, depending on the study endpoints.
-
The compound is administered orally via gavage.
-
Quantification of Liver Triglycerides
This protocol outlines the steps for extracting and quantifying triglyceride content from liver tissue.
-
Materials:
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Chloroform-methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Isopropanol
-
Commercial triglyceride quantification kit (e.g., from Sigma-Aldrich, Wako, or Cayman Chemical)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Tissue Homogenization:
-
Excise and weigh a portion of the liver (approximately 50-100 mg).
-
Homogenize the tissue sample in 1 mL of ice-cold homogenization buffer using a mechanical homogenizer.
-
-
Lipid Extraction (Folch Method):
-
Add 5 mL of chloroform-methanol (2:1) to the homogenate.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 1 mL of 0.9% NaCl and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 200 µL of isopropanol.
-
-
Triglyceride Quantification:
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Typically, this involves an enzymatic assay that results in a colorimetric or fluorometric product.
-
Measure the absorbance or fluorescence using a spectrophotometer or plate reader.
-
-
Data Normalization:
-
Calculate the triglyceride concentration based on a standard curve.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver tissue).
-
-
Histological Analysis of Liver Tissue
Histological assessment provides qualitative and semi-quantitative data on the effects of this compound on liver morphology.
-
Procedure:
-
Tissue Fixation and Processing:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
-
Staining:
-
Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Use Sirius Red staining to assess collagen deposition and fibrosis.
-
-
NAFLD Activity Score (NAS) and Fibrosis Staging:
-
A pathologist, blinded to the treatment groups, should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.
-
The Sirius Red stained slides are used to stage fibrosis (0-4).
-
-
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a preclinical NASH model.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SHS4121705 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHS4121705 is a novel small molecule identified as a mitochondrial uncoupler.[1][2][3][4][5][6] Mitochondrial uncouplers are of significant interest for their therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH) by increasing energy expenditure.[1][7][8] These agents dissipate the proton gradient across the inner mitochondrial membrane, independent of ATP synthase, leading to an increase in oxygen consumption and heat production.[7][9][10] This document provides a detailed protocol for the comprehensive evaluation of this compound in primary hepatocytes, the gold standard in vitro model for assessing liver function and toxicity. The protocols outlined below will enable researchers to assess the compound's mechanism of action, efficacy, and potential hepatotoxicity.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound in Primary Hepatocytes
| Concentration (µM) | Cell Viability (%) (ATP Assay) | LDH Leakage (%) (Cytotoxicity Assay) |
| Vehicle Control | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Mitochondrial Function
| Concentration (µM) | Basal OCR (pmol/min) | Maximal Respiration (pmol/min) | Mitochondrial Membrane Potential (ΔΨm) |
| Vehicle Control | 100% | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 |
Table 3: Gene Expression Analysis in Response to this compound
| Gene | Fold Change (vs. Vehicle) - 6h | Fold Change (vs. Vehicle) - 24h |
| UCP2 | ||
| CPT1A | ||
| FASN | ||
| TGFB1 |
Table 4: Protein Expression and Signaling Pathway Analysis
| Protein/Phospho-Protein | Fold Change (vs. Vehicle) - 24h |
| p-AMPK (Thr172) / Total AMPK | |
| p-ACC (Ser79) / Total ACC | |
| α-SMA |
Experimental Protocols
Primary Hepatocyte Culture
Objective: To establish and maintain healthy primary hepatocyte cultures for subsequent experiments.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (6-well, 24-well, 96-well)
-
37°C water bath
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at 50 x g for 5 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 2 x 10⁴ cells/well for a 96-well plate for Seahorse analysis).[11]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
After 4-6 hours of attachment, replace the plating medium with pre-warmed hepatocyte maintenance medium.
-
Allow the cells to acclimate for at least 24 hours before compound treatment.
Cytotoxicity and Viability Assays
Objective: To determine the cytotoxic potential of this compound on primary hepatocytes.
A. ATP Viability Assay (e.g., CellTiter-Glo®)
Protocol:
-
Seed hepatocytes in a 96-well plate and treat with a concentration range of this compound (e.g., 0.1 to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO).
-
At the end of the incubation period, equilibrate the plate to room temperature for 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Express results as a percentage of the vehicle control.
B. LDH Leakage Assay
Protocol:
-
Following treatment as described above, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of LDH leakage relative to a positive control (e.g., cells treated with a lysis buffer).
Mitochondrial Function Assays
Objective: To confirm the mitochondrial uncoupling activity of this compound.
A. Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse XF Analyzer)
Protocol:
-
Seed hepatocytes in a Seahorse XF cell culture microplate.[11]
-
Treat the cells with various concentrations of this compound. An EC₅₀ of 4.3 µM in L6 myoblasts for this compound can be used as a starting point for dose selection.[2][3][4][5][6]
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP (a known mitochondrial uncoupler as a positive control), and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
Calculate basal respiration, maximal respiration, and spare respiratory capacity. An increase in basal OCR and a decrease in spare respiratory capacity are indicative of mitochondrial uncoupling.
B. Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., using TMRE or JC-1 dye)
Protocol:
-
Treat hepatocytes with this compound for a short duration (e.g., 1-4 hours).
-
Stain the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE) according to the manufacturer's instructions.
-
Analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of uncoupling.[12][13]
Gene Expression Analysis (RT-qPCR)
Objective: To evaluate the effect of this compound on the expression of genes involved in mitochondrial function, lipid metabolism, and fibrosis.
Protocol:
-
Treat hepatocytes with selected non-toxic concentrations of this compound for 6 and 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes such as UCP2 (Uncoupling Protein 2), CPT1A (Carnitine Palmitoyltransferase 1A), FASN (Fatty Acid Synthase), and TGFB1 (Transforming Growth Factor Beta 1).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the fold change in gene expression relative to the vehicle-treated control.
Protein Expression and Signaling Pathway Analysis (Western Blot)
Objective: To investigate the impact of this compound on key signaling pathways related to energy metabolism and cellular stress.
Protocol:
-
Treat hepatocytes with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest, such as phosphorylated and total AMPK (AMP-activated protein kinase), phosphorylated and total ACC (Acetyl-CoA Carboxylase), and α-SMA (alpha-smooth muscle actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Mitochondrial Uncouplers: Development as Therapeutics for Metabolic Diseases [vtechworks.lib.vt.edu]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - 6âAmino[1,2,5]oxadiazolo[3,4âb]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - American Chemical Society - Figshare [acs.figshare.com]
- 7. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases [mdpi.com]
- 10. Uncoupling protein - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. Mitochondrial uncoupling and the disruption of the metabolic network in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: SHS4121705 Solubility and Handling for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SHS4121705 in in vitro assays. The following information is curated to address common challenges related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
This compound is an orally effective mitochondrial uncoupling agent.[1] In in vitro settings, it is primarily used to study cellular metabolism by increasing the oxygen consumption rate (OCR).[2][3][4] A common application is in assays using L6 myoblast cells to assess its effect on mitochondrial respiration.[1][2][3][4]
Q2: What is the reported in vitro potency of this compound?
This compound has been reported to have an EC50 of 4.3 μM in L6 myoblast cells for increasing the oxygen consumption rate.[1][2][3][4]
Q3: Which solvent should I use to prepare a stock solution of this compound?
While specific solubility data for this compound in various solvents is not detailed in the primary literature, compounds of this nature (small molecule inhibitors) are typically dissolved in a polar aprotic solvent. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Q4: What is a recommended concentration for the stock solution?
It is advisable to prepare a stock solution at a concentration of 10 mM to 20 mM in 100% DMSO. This allows for small volumes to be used for dilution into your aqueous assay buffer or cell culture medium, minimizing the final concentration of DMSO.
Q5: How should I store the this compound stock solution?
Store the DMSO stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound. What can I do?
-
Answer:
-
Ensure you are using an appropriate solvent. For creating a stock solution, 100% DMSO is highly recommended. Attempting to dissolve the compound directly in aqueous buffers like PBS or cell culture media will likely be unsuccessful due to its hydrophobic nature.
-
Gentle heating and vortexing may aid dissolution. You can warm the solution to 37°C for a short period (5-10 minutes) and vortex intermittently.
-
Sonication can also be used. A brief sonication in a water bath can help to break up any clumps of powder and facilitate dissolution.
-
Issue 2: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium.
-
Question: My compound precipitates out of solution when I add it to my media. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous environment.
-
Check your final DMSO concentration. The final concentration of DMSO in your assay should ideally be below 0.5% (v/v), and for many cell lines, it should be kept below 0.1% to avoid solvent-induced toxicity or off-target effects. High final DMSO concentrations can sometimes contribute to solubility issues.
-
Perform serial dilutions. Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer or media. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Consider the use of a carrier protein. For some applications, particularly in serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% can help to maintain the solubility of hydrophobic compounds.
-
Prepare fresh dilutions. Do not store working solutions in aqueous buffers for extended periods. Prepare them fresh from the DMSO stock solution just before each experiment.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Source |
| EC50 | 4.3 μM | L6 Myoblasts | Oxygen Consumption Rate (OCR) | [1][2][3][4] |
| In Vivo Dosage | 25 mg/kg/day | STAM Mouse Model | Oral Gavage | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the powder.
-
Facilitate dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparing Working Concentrations for a Cell-Based Assay
-
Thaw the stock solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution (optional but recommended): Prepare an intermediate dilution of your stock solution in cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.
-
Prepare final concentrations: Use the intermediate dilution to prepare your final desired concentrations for the experiment. For example, to achieve a final concentration of 10 µM, you would add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Control wells: Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest treatment concentration, but without this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SHS4121705 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of SHS4121705, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is an orally bioavailable small molecule that functions as a mitochondrial uncoupler. It has been investigated for its potential therapeutic effects in non-alcoholic steatohepatitis (NASH). By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient, leading to an increase in oxygen consumption and metabolic rate.
| Identifier | Value |
| IUPAC Name | 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one |
| CAS Number | 2379550-82-8 |
| Molecular Formula | C₁₁H₆F₃N₅O₃ |
| Molecular Weight | 313.2 g/mol |
2. How should I store solid this compound?
While specific stability data for this compound is not extensively published, general guidelines for the storage of solid chemical compounds should be followed. For specific lot-to-lot storage recommendations, always consult the Certificate of Analysis (CofA) provided by your supplier.[1][2][3]
| Condition | Recommendation | Duration |
| Long-term Storage | -20°C | Up to 3 years |
| Short-term Storage | 4°C | Up to 2 years |
It is also advisable to protect the compound from light and moisture.
3. How should I prepare and store solutions of this compound?
This compound is soluble in several organic solvents. Aqueous solubility is limited. Stock solutions should be prepared in a suitable solvent and stored under appropriate conditions to maintain stability.
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| Ethanol | 30 mg/mL |
| DMF | 10 mg/mL |
Stock Solution Storage:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Best Practices for Solutions:
-
To prepare a stock solution, centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Prepare fresh working solutions from the stock solution for your experiments.
-
For cell-based assays, the final concentration of DMSO in the culture medium should be less than 0.5% to avoid cytotoxicity.[2][3]
-
It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]
-
If a solution has been stored at -20°C for more than one month, its efficacy should be re-verified.[1][3]
4. What are the known incompatibilities of this compound?
Specific incompatibility data for this compound is not available. However, based on its chemical structure, which includes an oxadiazole ring, it may be susceptible to degradation under strongly acidic or basic conditions. It is advisable to avoid strong oxidizing agents.
5. What is the mechanism of action of this compound?
This compound acts as a mitochondrial uncoupler. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the electron transport chain activity and oxygen consumption, with the energy being dissipated as heat.
Caption: Mitochondrial uncoupling by this compound.
Troubleshooting Guide
Issue: Inconsistent Experimental Results
Inconsistent results can arise from various factors, including compound stability, solution preparation, and experimental setup. The following workflow can help identify the source of the issue.
Caption: Workflow for troubleshooting inconsistent results.
Issue: Compound Precipitation in Solution
-
Problem: The compound precipitates out of solution upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. Rapid changes in solvent polarity when diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer can cause precipitation.
-
Solution:
-
Perform serial dilutions to minimize the solvent polarity shock.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility.
-
Consider the use of a co-solvent or surfactant, if compatible with your experimental system. For in vivo studies, formulation with agents like Tween 80 or carboxymethyl cellulose (CMC-Na) may be necessary.[4]
-
Issue: Suspected Compound Degradation
-
Problem: Loss of biological activity over time.
-
Cause: The compound may be degrading due to improper storage, repeated freeze-thaw cycles, or instability in the chosen solvent or experimental medium.
-
Solution:
-
Always use freshly prepared solutions or solutions stored appropriately as aliquots.
-
If degradation is suspected, run a quality control check, such as HPLC or LC-MS, to assess the purity of the compound.
-
Perform a stability study in your experimental buffer to determine the time frame within which the compound is stable.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time at a specific temperature.
References
potential off-target effects of SHS4121705
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SHS4121705.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule mitochondrial uncoupler. Its primary mechanism involves the transport of protons across the inner mitochondrial membrane, independent of ATP synthase. This action dissipates the proton motive force, leading to an increase in metabolic rate as the mitochondria attempt to compensate.[1][2][3][4] The hydroxyl moiety of the 6-amino-[1][2][4]oxadiazolo[3,4-b]pyrazin-5-ol core acts as the proton transporter.[2][3]
Q2: Have any off-target effects of this compound been reported?
A2: Based on the available literature, specific off-target binding studies for this compound have not been detailed. However, in vivo studies in the STAM mouse model of non-alcoholic steatohepatitis (NASH) have provided some safety insights. At a dose of 25 mg/kg/day, this compound did not produce changes in body temperature or food intake, which are important safety indicators for mitochondrial uncouplers.[2][3][4] The absence of hyperthermia is a key distinction from classical toxic uncouplers like 2,4-dinitrophenol (DNP).[4]
Q3: What is the known safety and pharmacokinetic profile of this compound?
A3: this compound has demonstrated favorable pharmacokinetic properties and a promising safety profile in preclinical studies. It is orally bioavailable and shows significant liver exposure in mice.[2][3] Key parameters are summarized in the table below. Importantly, no adverse effects on core body temperature were observed at doses up to 50 mg/kg in an acute dose setting.[4]
Q4: How does this compound differ from its parent compound, BAM15?
A4: this compound is a derivative of the BAM15 scaffold.[1] While BAM15 has shown efficacy in obesity models, this compound was not effective in these same models.[1] This difference is hypothesized to be related to its lower lipophilicity (cLogP = 4.20 for this compound vs. 4.55 for BAM15) and resulting differences in tissue distribution, with this compound showing less exposure in white and brown adipose tissues compared to more effective analogs in obesity studies.[1] However, this compound did show improved aqueous solubility and pharmacokinetic properties over BAM15.[1]
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in in vitro experiments.
-
Possible Cause 1: Compound Concentration. High concentrations of any mitochondrial uncoupler can lead to excessive mitochondrial stress and subsequent cytotoxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for achieving mitochondrial uncoupling without inducing significant cell death. The reported EC50 in L6 myoblasts is 4.3 μM.[2][3][5] It is advisable to work around this concentration and not exceed it by a large margin initially.
-
Possible Cause 2: Cell Type Sensitivity. Different cell lines may exhibit varying sensitivity to mitochondrial uncoupling.
-
Troubleshooting Step: If using a cell line other than L6 myoblasts, it is crucial to establish a baseline sensitivity profile. Consider comparing results with a known positive control for mitochondrial uncoupling, such as FCCP, at a concentration known to be non-toxic in your cell line.
Issue 2: Lack of efficacy in an in vivo model of obesity.
-
Possible Cause: Pharmacokinetics and Tissue Distribution. this compound has been reported to be ineffective in obesity models, likely due to insufficient exposure in key metabolic tissues like white and brown adipose tissue.[1]
-
Troubleshooting Step: Verify the tissue distribution of this compound in your specific animal model. If the target tissue is not the liver, consider whether this compound is the appropriate tool compound. For obesity studies, a more lipophilic analog might be more suitable.[1]
Issue 3: Observing an increase in body temperature in animal studies.
-
Possible Cause: Overdosing or Species-Specific Sensitivity. While this compound did not affect body temperature in mice at doses up to 50 mg/kg, this may not hold true for all species or at higher doses.[4] An increase in body temperature is a known risk for potent mitochondrial uncouplers.
-
Troubleshooting Step: Immediately reduce the dose. Perform a dose-escalation study to find the maximum tolerated dose in your specific model. Monitor core body temperature closely using a rectal probe or other appropriate methods. Ensure the vehicle used for administration is not contributing to the observed effect.
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound
| Parameter | Value | Species/Cell Line | Reference |
| EC50 (Oxygen Consumption Rate) | 4.3 μM | L6 Myoblasts | [2][3][5] |
| Maximum Plasma Concentration (Cmax) | ~81 μM | Mouse | [1][4] |
| Half-Life (t1/2) | 5.7 hours | Mouse | [1][4] |
| Oral Dose (in vivo efficacy study) | 25 mg/kg/day | STAM Mouse | [2][3] |
| Oral Dose (pharmacokinetic study) | 10 mg/kg | Mouse | [4] |
| Effect on Core Body Temperature | No effect up to 50 mg/kg (acute dose) | Mouse | [4] |
| Effect on Food Intake | No effect at 25 mg/kg/day | STAM Mouse | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Oxygen Consumption Rate (OCR) Assay
-
Cell Culture: Plate L6 myoblasts in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, prepare serial dilutions in Seahorse XF Calibrant medium to achieve the desired final concentrations. Also prepare solutions of other mitochondrial function modulators (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution:
-
Replace the cell culture medium with the this compound-containing medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for calibration and execution of the mitochondrial stress test.
-
Inject the serially diluted this compound to determine the dose-response for OCR.
-
-
Data Analysis: Calculate the basal OCR and the OCR after the addition of this compound. The EC50 is determined by plotting the OCR against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Efficacy Study in the STAM Mouse Model of NASH
-
Animal Model: Utilize male C57BL/6J mice. Induce the STAM model by a single subcutaneous injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.
-
Dosing: At 6 weeks of age, begin daily oral administration of this compound (e.g., 25 mg/kg) or vehicle control.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the study period (e.g., 9 weeks of age), collect blood and liver tissue.
-
Endpoint Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and other liver function markers.
-
Liver Analysis:
-
Measure liver triglyceride levels.
-
Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to determine the NAFLD Activity Score (NAS).
-
Perform Sirius Red staining to assess the degree of fibrosis.
-
-
-
Statistical Analysis: Compare the treated group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of mitochondrial uncoupling by this compound.
Caption: Workflow for in vivo efficacy testing in the STAM mouse model.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
optimizing SHS4121705 concentration for cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of SHS4121705 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule mitochondrial uncoupling agent.[1][2] Its mechanism of action involves transporting protons across the inner mitochondrial membrane, independent of ATP synthase.[2][3] This dissipates the proton motive force, uncoupling nutrient oxidation from ATP production and leading to an increase in the cellular oxygen consumption rate (OCR).[2][3][4]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: Based on in vitro studies, this compound has shown an EC50 of 4.3 μM in L6 rat myoblast cells.[1][2][3][5] A broad concentration range, typically from 0.37 μM to 200 μM, has been used in initial dose-response experiments to characterize its activity.[4] The optimal concentration will be cell-type specific and should be determined empirically.
Q3: Which cell lines have been used in published studies with this compound?
A3: Published research primarily reports the use of L6 rat myoblast cells for in vitro characterization of this compound's effect on oxygen consumption rate.[1][3][4][5]
Q4: How should I prepare a stock solution of this compound?
A4: Due to the poor aqueous solubility of many small molecules, a common practice is to dissolve them in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[6] For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration as the highest this compound dose) in your experiments.[6]
Troubleshooting Guide
Q1: I am not observing an increase in Oxygen Consumption Rate (OCR) after treating my cells with this compound. What could be the issue?
A1: There are several potential reasons for this observation:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type. We recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Inter-assay variability in OCR can be influenced by cell density and quality.[4]
-
Compound Inactivity: Verify the integrity of your this compound stock. Improper storage may lead to degradation.
-
Assay Sensitivity: Confirm that your OCR measurement system (e.g., Seahorse XF Analyzer) is functioning correctly and is sensitive enough to detect changes in respiration in your chosen cell line.
Q2: I am observing significant cell death at concentrations where I expect to see mitochondrial uncoupling. How can I address this?
A2: High concentrations of mitochondrial uncouplers can lead to cellular toxicity.[7]
-
Titrate to a Lower Concentration: Your current concentrations may be too high. Refer to the dose-response curve to identify a concentration that provides significant uncoupling activity with minimal impact on cell viability. The reported EC50 of 4.3 μM in L6 myoblasts is a good starting point.[1][3]
-
Reduce Treatment Duration: Shorten the incubation time with this compound. A time-course experiment can help identify a window where uncoupling is measurable before significant toxicity occurs.
-
Perform a Viability Assay: Run a parallel cell viability assay (e.g., Resazurin or MTT assay) alongside your functional assay to quantify the cytotoxic effects at each concentration.[6]
Q3: My dose-response curve is not consistent between experiments. What are the likely causes?
A3: Poor reproducibility can stem from several experimental variables:[6]
-
Inconsistent Cell Seeding: Ensure you are seeding the same number of viable cells for each experiment. Small variations in cell number can significantly impact metabolic rate measurements.[4][6]
-
Variable DMSO Concentration: If preparing dilutions from a stock, ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[6]
-
Media and Supplement Variability: Use the same batch of media and supplements (like FBS) for a set of experiments, as batch-to-batch variation can affect cell metabolism.[8]
-
Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter may experience different temperature and evaporation rates. Avoid using the outer wells for critical measurements if this is a known issue with your incubator.[6]
Data Presentation
The following table represents hypothetical data from a dose-response experiment in L6 myoblasts, designed to identify the optimal this compound concentration. The data is structured around the known EC50 of 4.3 μM.
| This compound Conc. (µM) | Oxygen Consumption Rate (% of Vehicle) | Cell Viability (% of Vehicle) |
| 0 (Vehicle) | 100% | 100% |
| 0.5 | 115% | 99% |
| 1.0 | 140% | 98% |
| 2.5 | 185% | 97% |
| 4.3 (EC50) | 250% | 95% |
| 10.0 | 310% | 91% |
| 25.0 | 325% | 85% |
| 50.0 | 290% (Decrease due to toxicity) | 70% |
| 100.0 | 220% | 55% |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an OCR Assay
This protocol is adapted from methodologies used for characterizing mitochondrial uncouplers.[4]
-
Cell Seeding:
-
Seed L6 myoblasts in a Seahorse XF24 or XFe96 cell culture plate at a density of 3.5 x 10⁴ cells/well.
-
Allow cells to adhere and grow overnight in a standard CO₂ incubator at 37°C.
-
-
Assay Media Preparation:
-
On the day of the assay, remove the growth media.
-
Wash the cells once with unbuffered DMEM (supplemented with pyruvate and glutamine, pH adjusted to 7.4 at 37°C).
-
Add the final volume of unbuffered DMEM to each well and equilibrate the plate for 1 hour at 37°C in a non-CO₂ incubator.
-
-
Compound Preparation and Injection:
-
Prepare a dilution series of this compound in the assay media. A suggested 8-point concentration range could be: 0.37, 1.1, 3.3, 10, 25, 50, 100, and 200 μM.[4] Include a vehicle control (media with DMSO).
-
Load the prepared compounds into the injection ports of the Seahorse sensor cartridge.
-
-
OCR Measurement:
-
Place the cell culture plate into the Seahorse XF Analyzer.
-
Perform baseline OCR measurements before injecting the compound.
-
Inject the different concentrations of this compound into the wells.
-
Measure OCR periodically (e.g., using 2-minute measurement cycles) over a 90-minute period to observe the uncoupling effect.[4]
-
-
Data Analysis:
-
Average the first three OCR measurements after compound injection for each concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits 50% of the maximal increase in OCR.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Delivery of SHS4121705 in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the in vivo delivery of SHS4121705 in animal models. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally effective mitochondrial uncoupling agent. Its primary mechanism of action is to act as a proton transporter across the inner mitochondrial membrane, which dissipates the proton gradient and uncouples oxidative phosphorylation from ATP synthesis. This leads to an increase in mitochondrial respiration and energy expenditure.
Q2: My this compound formulation is cloudy or shows precipitation. What are the potential causes and solutions?
A2: this compound, although having improved aqueous solubility compared to its parent compound BAM15, can still present formulation challenges.[1] Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle.
-
Formulation Optimization: For poorly water-soluble compounds, various strategies can be employed to enhance solubility and stability. Consider the following options:
| Vehicle Component | Concentration | Notes |
| Methylcellulose (MC) | 0.5% - 1% (w/v) in water | Commonly used for oral suspensions. Ensure proper hydration of the MC before adding the compound. |
| Polyethylene glycol 400 (PEG400) | Up to 100% | Can be used as a co-solvent to improve solubility. |
| Dimethyl sulfoxide (DMSO) | <10% (v/v) | Use with caution due to potential toxicity. Should be diluted with other vehicles like PEG400 or saline. |
| Cyclodextrins (e.g., HP-β-CD) | Varies | Can form inclusion complexes to enhance solubility. |
| Tween 80 | 0.1% - 5% (v/v) | A surfactant that can help to create a stable suspension. |
-
Sonication and Heating: Gentle sonication and warming (to ~37°C) can aid in the dissolution of this compound. However, prolonged heating should be avoided to prevent degradation.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle with a biocompatible buffer may improve solubility.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time.
Q3: I am observing inconsistent efficacy or high variability in my results. What could be the cause?
A3: High variability in in vivo experiments can stem from several factors related to the compound, administration technique, and animal model.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure that your formulation is a homogenous suspension before each administration. Vortex or stir the solution thoroughly before drawing each dose.
-
Administration Technique:
-
Oral Gavage: Inconsistent gavage technique can lead to variable dosing and stress in the animals. Ensure all personnel are properly trained and that the gavage needle is inserted correctly to avoid accidental administration into the trachea.
-
Intravenous Injection: Failed intravenous injections can lead to subcutaneous or intramuscular deposition of the compound, altering its pharmacokinetic profile. Confirm proper needle placement in the tail vein.
-
-
Animal Handling and Stress: Stress can significantly impact physiological parameters and drug metabolism. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
-
Fasting State: The presence or absence of food in the stomach can affect the absorption of orally administered compounds. Standardize the fasting period for all animals in the study.
-
Metabolic State of the Animal Model: The efficacy of a mitochondrial uncoupler can be influenced by the metabolic state of the animal. Ensure that your animal model (e.g., STAM mice) has developed the desired phenotype before initiating treatment.[2][3][4][5][6]
Q4: I am observing signs of toxicity in my animal models. What should I do?
A4: While this compound has been shown to be well-tolerated at therapeutic doses in the STAM mouse model, it is crucial to monitor for any signs of toxicity.[7]
Troubleshooting Steps:
-
Dose Reduction: If toxicity is observed, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic window.
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation components.
-
Clinical Signs of Toxicity: Monitor animals for clinical signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Hyperthermia: As a mitochondrial uncoupler, this compound has the potential to increase body temperature. Monitor core body temperature, especially at higher doses.
-
Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, heart) to assess for any signs of tissue damage.
Q5: this compound is not showing efficacy in my obesity model. Why might this be?
A5: It has been reported that while this compound is effective in a NASH model, it was not effective in obesity models.[1] This could be due to differences in tissue distribution and the underlying pathophysiology of the models. The parent compound, BAM15, has shown efficacy in some obesity models.[8][9][10][11]
Data Presentation
Pharmacokinetic Parameters of this compound and Related Compounds in Mice
| Compound | Cmax (μM) | t1/2 (h) | Oral Bioavailability (%) | Animal Model | Reference |
| This compound | 81 | 5.7 | Excellent | C57BL/6 | [1] |
| BAM15 | - | 1.7 | 67 | C57BL/6 | - |
| SHM115 | 57 | >15 | 75 | C57BL/6 | - |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile tubes
-
Vortex mixer
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast mice for 4-6 hours before oral gavage to ensure an empty stomach, which can improve absorption consistency.
-
Dose Calculation: Weigh each mouse to determine the accurate dosing volume. The typical dose for this compound in the STAM model is 25 mg/kg.[7][12][13] The volume should not exceed 10 mL/kg body weight.
-
Formulation Preparation: Prepare the dosing solution fresh on the day of the experiment. Weigh the required amount of this compound and suspend it in the chosen vehicle. Vortex thoroughly to ensure a homogenous suspension.
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.
-
Administer the calculated volume of the this compound suspension slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Materials:
-
This compound formulation
-
Administration supplies (gavage needles or syringes for IV injection)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Dosing: Administer this compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically 20-50 µL) from each mouse. Common sampling sites include the saphenous vein or retro-orbital sinus (under anesthesia).
-
Plasma Preparation: Immediately place the blood samples in EDTA-coated tubes and keep them on ice. Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, t1/2, and AUC (Area Under the Curve).
Visualizations
References
- 1. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Mitochondrial Uncouplers like SHS4121705
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mitochondrial uncouplers, with a specific focus on mitigating the cytotoxicity of compounds like SHS4121705.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Culture After Treatment with this compound
Question: I am observing significant cytotoxicity and cell death in my cell culture experiments after treating with this compound. How can I reduce this toxicity while maintaining the desired uncoupling effect?
Answer:
Excessive cytotoxicity can be a concern when working with mitochondrial uncouplers. Here is a step-by-step guide to troubleshoot and mitigate this issue:
-
Optimize Compound Concentration: The primary cause of cytotoxicity is often a supra-optimal concentration of the uncoupler. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Recommendation: Start with a wide range of concentrations bracketing the reported EC50. For this compound, the EC50 in L6 myoblasts is 4.3 μM[1][2][3]. A suggested starting range could be 0.1 µM to 50 µM.
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration that induces the desired level of mitochondrial uncoupling without causing significant cell death. Newer-generation uncouplers like BAM15 and its derivatives, including this compound, are designed to have a wider therapeutic window compared to classical uncouplers like FCCP and DNP[4][5].
-
-
Evaluate Exposure Time: The duration of exposure to the uncoupler can significantly impact cell viability.
-
Recommendation: If long-term uncoupling is not required for your experiment, consider reducing the incubation time.
-
Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, near-EC50 concentration to identify the optimal exposure duration.
-
-
Assess Basal Mitochondrial Function of Your Cell Line: Cell lines have different metabolic profiles and sensitivities to mitochondrial perturbation.
-
Recommendation: Characterize the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of your cells using a Seahorse XF Analyzer or similar instrument. Cells that are highly dependent on oxidative phosphorylation may be more sensitive to uncouplers.
-
Action: If your cells are highly sensitive, consider using a lower concentration of the uncoupler or exploring alternative, less metabolically demanding cell lines if appropriate for your research question.
-
-
Monitor for Off-Target Effects: While newer uncouplers like this compound are more specific, off-target effects can still occur, especially at higher concentrations. One known off-target effect of some uncouplers is plasma membrane depolarization[4].
-
Recommendation: Assess plasma membrane potential using appropriate fluorescent dyes to ensure the observed toxicity is not due to non-specific membrane effects.
-
Action: If plasma membrane depolarization is observed, reduce the uncoupler concentration.
-
-
Consider Co-treatment with Antioxidants: Mitochondrial uncoupling can sometimes lead to an increase in reactive oxygen species (ROS) production, contributing to cytotoxicity.
-
Recommendation: Co-incubation with an antioxidant may mitigate ROS-induced cell death.
-
Action: Test the effect of co-treating with antioxidants like N-acetylcysteine (NAC) or MitoQ. It is important to validate that the antioxidant does not interfere with the intended uncoupling effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for mitochondrial uncouplers?
A1: The primary mechanism of cytotoxicity for mitochondrial uncouplers is the dose-dependent disruption of the mitochondrial membrane potential (ΔΨm). This leads to several downstream effects that can culminate in cell death:
-
ATP Depletion: Uncoupling dissipates the proton gradient that drives ATP synthase, leading to a decrease in cellular ATP levels. If the cell's energy demands are not met, this can trigger cell death.
-
Induction of Apoptosis: Many uncouplers can induce apoptotic cell death, often in a dose-dependent manner[6]. This can be triggered by the release of pro-apoptotic factors from the mitochondria.
-
Increased Reactive Oxygen Species (ROS) Production: While mild uncoupling can sometimes decrease ROS production, excessive uncoupling can disrupt the electron transport chain and lead to an increase in ROS, causing oxidative stress and cellular damage[7].
Q2: How does this compound differ from classical uncouplers like DNP and FCCP in terms of cytotoxicity?
A2: this compound is a derivative of BAM15, a newer class of mitochondrial uncouplers designed for improved safety and a wider therapeutic window[4][5]. Key differences include:
-
Specificity: this compound and other BAM15 derivatives are more specific for the inner mitochondrial membrane and are less likely to cause plasma membrane depolarization compared to DNP and FCCP[4]. This reduces off-target toxicity.
-
Safety Profile: In vivo studies with this compound have shown that it can be administered at effective doses (e.g., 25 mg/kg/day in mice) without causing changes in body temperature or food intake, which are common and dangerous side effects of classical uncouplers[1][3][4].
-
Self-Limiting Activity: Some newer uncouplers exhibit pH-dependent activity, which may contribute to a self-limiting effect that prevents excessive uncoupling and subsequent toxicity.
Q3: What are the key experimental readouts to monitor when assessing the cytotoxicity of this compound?
A3: To thoroughly assess the cytotoxic effects of this compound, it is recommended to monitor the following parameters:
-
Cell Viability: Use standard assays like MTT, MTS, or CellTiter-Glo to quantify the number of viable cells.
-
Apoptosis: Measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, or use Annexin V/PI staining followed by flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm): Use potentiometric dyes like TMRE or JC-1 to measure changes in mitochondrial membrane potential. A significant drop in ΔΨm is an early indicator of uncoupling and potential toxicity.
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure OCR. A controlled increase in OCR is indicative of uncoupling, while a subsequent decrease at higher concentrations can signal mitochondrial inhibition and toxicity[8].
-
ATP Levels: Measure cellular ATP levels using a luciferase-based assay to directly assess the impact of uncoupling on cellular energy status.
-
Reactive Oxygen Species (ROS): Use fluorescent probes like MitoSOX Red to measure mitochondrial ROS levels.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound can be used in combination with other drugs, but it is essential to consider potential interactions. For example, combining uncouplers with drugs that also affect mitochondrial function or cellular metabolism could lead to synergistic toxicity. It is crucial to perform thorough in vitro testing to evaluate the effects of the drug combination on cell viability and mitochondrial function before proceeding to in vivo studies.
Data Presentation
Table 1: In Vitro and In Vivo Parameters of this compound
| Parameter | Value | Cell Line / Animal Model | Reference |
| EC50 (in vitro) | 4.3 μM | L6 myoblasts | [1][2][3] |
| In Vivo Dosage | 25 mg/kg/day (oral) | STAM mouse model of NASH | [1][2][3] |
| Observed In Vivo Effects | Lowered liver triglycerides, improved liver markers (ALT, NAFLD activity score, fibrosis) | STAM mouse model of NASH | [1][3][4] |
| Observed Side Effects (at 25 mg/kg/day) | No significant changes in body temperature or food intake | STAM mouse model of NASH | [1][3][4] |
Table 2: Comparison of Mitochondrial Uncouplers
| Feature | This compound / BAM15 Derivatives | FCCP / DNP (Classical Uncouplers) |
| Primary Target | Inner Mitochondrial Membrane | Inner Mitochondrial Membrane |
| Off-Target Effects | Minimal plasma membrane depolarization | Can cause plasma membrane depolarization |
| Therapeutic Window | Wider | Narrow |
| In Vivo Side Effects | Reduced risk of hyperthermia | High risk of hyperthermia and other toxicities |
| Cytotoxicity | Lower at effective concentrations | Higher at effective concentrations |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO alone).
-
Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the EC50 and identify the concentration range that does not cause significant cytotoxicity.
Protocol 2: Measuring Mitochondrial Respiration (OCR) using a Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
-
Cell Preparation:
-
Wash the cells with the assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Plate Preparation: Prepare a stock solution of this compound and other compounds for injection (e.g., oligomycin, FCCP as a positive control, rotenone/antimycin A). Load the appropriate ports of the sensor cartridge with the compounds.
-
Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Load the cell culture plate into the Seahorse XF Analyzer.
-
Run the assay protocol, which will typically involve measuring basal OCR, followed by sequential injections of this compound at various concentrations, and then inhibitors to measure maximal respiration and non-mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on mitochondrial respiration. An increase in OCR after the addition of this compound indicates uncoupling.
Mandatory Visualizations
Caption: Troubleshooting workflow for mitigating cytotoxicity of mitochondrial uncouplers.
Caption: Signaling pathway of mitochondrial uncouplers and their cellular effects.
References
- 1. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of apoptosis by mitochondrial uncouplers: apoptosis-delaying features despite intrinsic cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of SHS4121705 in solution
This technical support guide provides essential information on the long-term stability of SHS4121705 in solution, along with troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: What are the known solubilities of this compound?
A2: this compound has been shown to be soluble in the following solvents at the specified concentrations:
While one study noted improved aqueous solubility of this compound compared to similar compounds, specific quantitative data on its aqueous solubility is limited.[2]
Q3: How should I prepare stock solutions of this compound?
A3: Based on the available solubility data, it is recommended to prepare stock solutions in DMSO or ethanol. For a typical workflow, dissolve the solid compound in the chosen solvent to achieve the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 3.132 mg of this compound in 1 mL of DMSO.
Q4: What is the long-term stability of this compound in solution?
A4: Currently, there is limited published data specifically detailing the long-term stability of this compound in various solvents at different temperatures. As a general practice for similar compounds, it is advisable to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in your specific experimental buffer should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic solvent content from the stock solution is too high. | Decrease the final concentration of this compound in the working solution. Reduce the volume of the organic stock solution added to the aqueous buffer. Consider using a solubilizing agent or a different buffer system, though compatibility with your assay must be verified. |
| Inconsistent or unexpected experimental results | Degradation of this compound in solution due to improper storage or multiple freeze-thaw cycles. The solution may have been stored at an inappropriate temperature or for an extended period. | Prepare a fresh stock solution from solid this compound. Perform a quality control check on the new stock solution, if possible (e.g., via HPLC). Avoid repeated freeze-thaw cycles by storing aliquots. |
| Difficulty dissolving the solid compound | The incorrect solvent is being used, or the solvent quality is poor. | Ensure you are using one of the recommended solvents (DMSO, DMF, or Ethanol) at the appropriate concentration. Use high-purity, anhydrous solvents to avoid introducing water, which can affect solubility and stability. Gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of solid this compound (e.g., 1 mg). The molecular weight of this compound is 313.2 g/mol .
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For 1 mg of this compound, you would add 319.3 µL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in solution.
References
Technical Support Center: Synthesis of SHS4121705 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of SHS4121705 and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis of this compound derivatives, which are based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core structure.
Q1: What is a common starting material for the synthesis of the this compound core structure, and where can I source it?
A1: A common and crucial starting material is 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine.[4] This precursor allows for sequential nucleophilic aromatic substitution (SNA) reactions to introduce the desired amino and hydroxyl functionalities. Several chemical suppliers offer this compound.
Q2: I am observing a mixture of products during the first nucleophilic aromatic substitution (amination) on 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the monosubstitution of dichloropyrazines can be challenging. The position of the initial substitution is influenced by the electronic properties of the pyrazine ring. While the two chlorine atoms in 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine are in electronically similar environments, subtle differences can lead to a mixture of products.
-
Troubleshooting Tips:
-
Control Reaction Temperature: Carefully controlling the reaction temperature can influence the kinetic vs. thermodynamic product distribution. It is recommended to start at a lower temperature and slowly warm the reaction mixture.
-
Choice of Solvent: The polarity of the solvent can affect the reaction's regioselectivity. Experiment with a range of aprotic solvents like THF, dioxane, or toluene.
-
Use of a Bulky Nucleophile: If applicable to your desired derivative, using a sterically hindered amine can favor substitution at the less sterically hindered position.
-
Q3: My Buchwald-Hartwig amination reaction to introduce the aniline moiety is giving low yields and side products. What are the common pitfalls?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors.[5][6][7][8][9]
-
Troubleshooting Tips:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich ligands are often required. Consider screening different ligands to find the optimal one for your specific substrate.
-
Base Selection: The strength and nature of the base (e.g., NaOt-Bu, Cs2CO3, K3PO4) can significantly impact the reaction outcome. Stronger bases may not be compatible with all functional groups.[7]
-
Catalyst Poisoning: Ensure your starting materials and solvent are free from impurities that could poison the palladium catalyst.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced.[6] This can sometimes be minimized by adjusting the reaction temperature and using the appropriate ligand.
-
Q4: The hydrolysis of the remaining chloro group to a hydroxyl group is incomplete or results in decomposition of my product. How can I optimize this step?
A4: The hydrolysis of the chloropyrazine to the corresponding pyrazinol requires careful control of reaction conditions to avoid decomposition of the electron-deficient heterocyclic core.
-
Troubleshooting Tips:
-
Reaction Conditions: Harsh acidic or basic conditions can lead to degradation. A milder approach using a base like K2CO3 in a mixture of dioxane and water at elevated temperatures has been reported to be effective.[10]
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.
-
Work-up Procedure: Neutralize the reaction mixture carefully during work-up to prevent acid- or base-catalyzed degradation of the product.
-
Q5: I am struggling with the purification of my final this compound derivative. It appears to be very polar and streaks on my silica gel column.
A5: The 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core is indeed polar, which can make purification by traditional silica gel chromatography challenging.
-
Troubleshooting Tips:
-
Column Chromatography Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking on silica gel for basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is often a more effective purification method.[11]
-
Crystallization: If possible, crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems.
-
Cation-Exchange Chromatography: For aminopyridine-like derivatives, cation-exchange chromatography can be a powerful purification technique to remove non-basic impurities.[11]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line / Model | Reference |
| EC50 | 4.3 µM | L6 myoblast cells | [12] |
| Cmax | 81 µM | Mice | [10] |
| t1/2 | 5.7 h | Mice | [10] |
Experimental Protocols
General Synthetic Scheme for this compound Derivatives:
The synthesis of the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core of this compound derivatives generally proceeds from 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine. The key steps involve a sequential nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction followed by hydrolysis.
Step 1: Mono-amination of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine
-
Method A: Nucleophilic Aromatic Substitution
-
To a solution of 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (1.0 eq) in an appropriate solvent (e.g., THF, dioxane), add the desired amine (1.0-1.2 eq) and a base (e.g., K2CO3, Et3N) (2.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Method B: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 5,6-dichloro-[1][2][3]oxadiazolo[3,4-b]pyrazine (1.0 eq), the desired aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., K2CO3, 2.5 eq) in an inert solvent like toluene.[10]
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 85-110 °C) for several hours.[10]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product via silica gel chromatography.
-
Step 2: Hydrolysis to the Hydroxyl Derivative
-
Dissolve the mono-amino, mono-chloro intermediate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Add a base such as K2CO3 (e.g., 2.0 eq).[10]
-
Heat the reaction mixture to reflux (e.g., 110 °C) and monitor for completion.[10]
-
After cooling, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the final 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative.
Visualizations
Mitochondrial Uncoupling Signaling Pathway
Caption: Mechanism of mitochondrial uncoupling by this compound.
Experimental Workflow for this compound Derivative Synthesis
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine Derivatives as Mitochondrial Uncouplers for the Potential Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
refining SHS4121705 treatment duration for chronic studies
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals on refining the treatment duration for chronic studies involving the investigational compound SHS4121705.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended duration for a chronic toxicity study for a small molecule therapeutic like this compound?
A1: For small molecules, the duration of chronic toxicity studies typically ranges from 3 to 9 months, and occasionally up to 12 months, depending on the intended clinical use and regulatory requirements.[1] Non-rodent chronic toxicity studies are often expected to be 9 months in duration as a default, following ICH M3(R2) guidelines.[1] However, exceptions for shorter durations, such as 6 months, may be considered based on specific circumstances and data from earlier studies.[1][2]
Q2: How does the intended clinical duration of this compound treatment in humans influence the preclinical chronic study duration?
A2: The duration of nonclinical toxicology studies is directly related to the proposed duration of clinical trials. Subchronic studies, typically around 3 months, support initial human dosing regimens.[3] Longer chronic studies of 6 to 9 months are necessary to support longer-term clinical plans and the New Drug Application (NDA).[3]
Q3: Are there circumstances under which a shorter chronic study (e.g., 6 months) for this compound would be acceptable to regulatory agencies?
A3: While a 9-month non-rodent study is often the standard for small molecules, a 6-month study may be acceptable in certain cases.[1][2] For biotechnology-derived pharmaceuticals, 6-month studies are generally considered sufficient to support chronic clinical dosing.[4] For small molecules, a robust scientific justification, potentially including data from shorter-term studies that show a clear dose-response relationship and no new toxicities emerging after a certain point, would be necessary to propose a shorter duration.
Q4: What are the key toxicological endpoints to monitor when deciding on the duration of a chronic study for this compound?
A4: Key endpoints to monitor in chronic toxicology studies include cumulative toxic effects, delayed toxic effects, target organ toxicity, and the reversibility of any adverse effects.[3] The emergence of new, significant toxicological findings after 6 months of treatment would argue for a longer study duration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Uncertainty in selecting between a 6-month and 9-month chronic study for this compound in a non-rodent species. | Lack of clear precedent for the drug class or conflicting preliminary data. | Review the International Conference on Harmonisation (ICH) M3(R2) guidelines. Conduct a thorough review of existing data on this compound and analogous compounds. If significant toxicities were observed late in shorter-term studies, a longer duration is warranted.[2] Consider seeking scientific advice from regulatory agencies. |
| Emergence of novel, severe toxicities in the 6-month interim analysis of a 9-month study. | The toxicokinetics of this compound may lead to delayed toxicity, or the mechanism of toxicity may be time-dependent. | Immediately characterize the new toxicities. Evaluate the dose-response relationship and consider adding recovery groups to assess reversibility.[3] The study duration may need to be adjusted, and further mechanistic studies may be required. |
| High rate of morbidity or mortality in the high-dose group before the planned study termination. | The selected high dose may not be appropriate for chronic administration, leading to cumulative toxicity. | Re-evaluate the dose selection based on data from shorter-term studies. It may be necessary to lower the high dose in subsequent chronic studies. Ensure that the high dose is a multiple of the expected clinical exposure and is sufficient to identify potential human hazards. |
| Difficulty in distinguishing between drug-related effects and age-related changes in long-term studies. | The natural aging process in the selected animal model can confound the interpretation of late-onset findings. | Ensure the study includes a sufficient number of age-matched control animals to provide a robust baseline for comparison. Historical control data for the specific animal strain can also be a valuable reference. |
Data Presentation
Table 1: Hypothetical Comparative Summary of this compound Toxicity Findings in 3-Month vs. 6-Month Rodent Studies
| Finding | 3-Month Study | 6-Month Study |
| Target Organ(s) | Mild hepatotoxicity (centrilobular hypertrophy) at high dose. | Moderate hepatotoxicity (centrilobular hypertrophy and single-cell necrosis) at high dose. Mild renal tubular degeneration at high dose. |
| No-Observed-Adverse-Effect Level (NOAEL) | 50 mg/kg/day | 25 mg/kg/day |
| Key Clinical Pathology Changes | Dose-dependent increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | More pronounced and sustained elevation of ALT and AST. Dose-dependent increase in Blood Urea Nitrogen (BUN) and Creatinine. |
| New Findings at 6 Months | N/A | Emergence of renal toxicity. |
Table 2: Regulatory Guidelines for Chronic Toxicity Study Duration
| Regulatory Body/Guideline | Rodent Study Duration | Non-Rodent Study Duration |
| ICH M3(R2) | Generally 6 months | Generally 9 months for small molecules[1] |
| FDA (U.S.) | Case-by-case, often 6 months | Historically 12 months, now often harmonized to 9 months[2] |
| EMA (Europe) | 6 months | 6 months[2] |
| PMDA (Japan) | 6 months | 6 months for most compounds[2] |
Experimental Protocols
Protocol: 6-Month Chronic Oral Toxicity Study of this compound in Sprague-Dawley Rats
-
Test System: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.
-
Group Allocation: Animals are randomly assigned to four groups: a vehicle control group and three dose groups of this compound (low, mid, and high dose). Each group consists of 20 males and 20 females. An additional 10 males and 10 females per group are included as recovery groups.
-
Dose Administration: this compound is administered daily via oral gavage for 6 months. The vehicle control group receives the vehicle alone.
-
In-Life Observations: Clinical signs, body weight, and food consumption are recorded weekly. Ophthalmoscopy is performed prior to the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at 3 months and at the end of the 6-month treatment period. Hematology, clinical chemistry, and urinalysis are performed.
-
Toxicokinetics: Blood samples are collected at predetermined time points to determine the systemic exposure to this compound.
-
Terminal Procedures: At the end of 6 months, animals in the main study groups are euthanized. A full necropsy is performed, and selected organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals is collected, preserved, processed, and examined microscopically by a board-certified veterinary pathologist.
-
Recovery Phase: Animals in the recovery groups are maintained for a 4-week treatment-free period after the 6-month dosing phase before being euthanized and subjected to the same terminal procedures to assess the reversibility of any findings.
Visualizations
Caption: Workflow for a 6-month chronic toxicity study with a recovery arm.
Caption: Decision-making process for determining chronic study duration.
References
- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The duration of non-rodent toxicity studies for pharmaceuticals. International Conference on Harmonication (ICH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Duration of chronic toxicity studies for biotechnology-derived pharmaceuticals: is 6 months still appropriate? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of SHS4121705 and BAM15 in Preclinical NASH Models: A Scientific Guide
Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant challenge in drug development due to its complex pathophysiology involving metabolic dysregulation, inflammation, and fibrosis. Mitochondrial uncouplers have emerged as a promising therapeutic class, enhancing energy expenditure and reducing metabolic stress. This guide provides a comparative overview of two such compounds, BAM15 and its derivative, SHS4121705, based on available preclinical data.
While both molecules operate through a similar mechanism, direct head-to-head studies are not publicly available. This comparison, therefore, synthesizes data from separate studies, highlighting the efficacy of each compound in different, well-established murine models of NASH.
Mechanism of Action: Mitochondrial Uncoupling
Both this compound and BAM15 are small molecule mitochondrial uncouplers. They function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force, uncoupling nutrient oxidation from ATP synthesis.[1] The cell compensates by increasing its metabolic rate to burn more fuel, such as fatty acids, to re-establish the proton gradient. This leads to increased energy expenditure and can alleviate the cellular lipotoxicity that drives NASH progression.[1][2][3] BAM15 has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4][5]
Efficacy of this compound in the STAM™ NASH Model
This compound was developed as a derivative of the BAM15 scaffold, featuring a hydroxyl moiety that improves aqueous solubility and pharmacokinetic properties.[1] Its efficacy was evaluated in the STAM™ model, a widely used model that progresses from steatosis to biopsy-proven NASH with significant fibrosis.
Experimental Protocol: STAM™ Mouse Model
A general workflow for the STAM™ model is outlined below. This model is induced by a combination of a low-dose streptozotocin injection after birth followed by a long-term high-fat diet.
Quantitative Data: this compound Efficacy
In the STAM™ model, daily administration of this compound at 25 mg/kg demonstrated significant improvements in key NASH-related endpoints without affecting body temperature or food intake.[6]
| Parameter | Vehicle Control | This compound (25 mg/kg) | Outcome |
| NAFLD Activity Score (NAS) | - | - | 2-point reduction [1] |
| Liver Triglycerides | Elevated | Lowered | Improvement [6] |
| Serum ALT | Elevated | Improved | Improvement [6] |
| Fibrosis | Present | Improved | Improvement [6] |
| (Note: Specific numerical values from the control vs. treated groups are not detailed in the abstracts; outcomes are based on the reported improvements.) |
Efficacy of BAM15 in Diet-Induced NASH Models
BAM15 has been studied in several metabolic disease models, including diet-induced obesity (DIO) and the Gubra-Amylin (GAN) diet model of NASH.[7][8] Unlike this compound, BAM15 has shown strong anti-obesity effects, reducing fat mass without altering food intake or body temperature.[7][9][10]
Experimental Protocol: GAN Diet-Induced NASH Model
The GAN diet is a custom diet high in fat, fructose, and cholesterol, designed to induce key features of human NASH.
-
Animals: C57BL/6J male mice.
-
Induction: Fed GAN diet for 38 weeks to establish NASH.
-
Treatment: Mice were randomized to receive a control diet or a diet mixed with BAM15 for 8 weeks.
-
Analysis: Endpoints included body composition, energy expenditure, glucose tolerance, and liver histology.[8]
Quantitative Data: BAM15 Efficacy
In the GAN diet model, BAM15 monotherapy primarily drove improvements in body fat.[8] In other NASH models, it has demonstrated broader effects on liver health.[2]
| Parameter | Vehicle Control (GAN Diet) | BAM15 (in GAN Diet) | Outcome |
| Body Fat | High | Reduced | Primary Improvement [8] |
| Liver Fat | High | No significant change | - |
| ALT | High | No significant change | - |
| Plasma Cholesterol | High | No significant change | - |
| Liver Fibrosis | Present | No change | - |
| (Note: Data from the GAN model study indicates BAM15's primary effect was on systemic adiposity. The study also explored BAM15 in combination with MGL-3196, which showed broader benefits.)[8] |
In a separate NASH mouse model, BAM15 was reported to reduce liver triglyceride levels and improve liver enzymes, inflammation, and fibrosis.[2]
Comparative Summary and Conclusion
This guide presents a summary of two related mitochondrial uncouplers, this compound and BAM15. A direct comparison is challenging due to the use of different preclinical models in the available studies. However, a qualitative assessment reveals distinct profiles.
Key Observations:
-
Structural Difference and Solubility: this compound is a hydroxyl derivative of the BAM15 scaffold, a modification that improves its aqueous solubility and pharmacokinetic properties.[1]
-
Efficacy in NASH: Both compounds show promise in treating NASH. This compound demonstrated robust efficacy in the STAM™ model, directly improving liver histology (NAS and fibrosis).[1][6] BAM15 has also been shown to reduce liver inflammation and fibrosis in a NASH model.[2]
-
Effect on Obesity: A critical difference appears to be their effect on obesity. BAM15 is highly effective at reducing body fat and reversing insulin resistance in diet-induced obesity models.[7] In contrast, this compound was reported to be ineffective in obesity models, suggesting a potentially more liver-targeted or context-specific activity.[1]
For researchers and drug developers, the choice between these or similar compounds may depend on the desired therapeutic profile. BAM15 appears suited for treating NASH in the context of significant obesity and systemic metabolic disease. This compound, with its improved properties and demonstrated efficacy in a fibrotic NASH model, may represent a more refined candidate specifically for liver-centric endpoints, potentially with a different safety or tolerability window due to its lack of systemic anti-obesity effects. Further research, including head-to-head comparative studies, is necessary to fully elucidate their relative therapeutic potential.
References
- 1. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. debuglies.com [debuglies.com]
- 8. Beneficial effects of MGL-3196 and BAM15 combination in a mouse model of fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 10. BAM15 Mitochondrial Uncoupler Could Treat Obesity, Diabetes, and Fatty Liver Disease - SoylentNews [soylentnews.org]
A Comparative Analysis of SHS4121705 and Alternative Therapies for Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of SHS4121705, a novel small molecule mitochondrial uncoupler, with other prominent therapeutic agents for the treatment of Non-Alcoholic Steatohepatitis (NASH). The following sections present a detailed analysis of their performance based on available preclinical and clinical data, alongside experimental protocols and visual representations of key biological pathways.
Comparative Efficacy of NASH Therapies
The therapeutic landscape for NASH is rapidly evolving, with a range of modalities targeting different aspects of the disease pathophysiology. This section summarizes the quantitative effects of this compound and its comparators on key histological and metabolic markers of NASH.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Quantitative Data | Study Population |
| This compound | Mitochondrial Uncoupler | Reduction in NAFLD Activity Score (NAS), Liver Triglycerides, and Alanine Aminotransferase (ALT) | Lowered liver triglyceride levels and improved liver markers such as alanine aminotransferase, NAFLD activity score, and fibrosis.[1] | STAM Mouse Model of NASH |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | NASH Resolution (no worsening of fibrosis) | 25.9% (80mg) and 29.9% (100mg) of patients achieved NASH resolution vs. 9.7% with placebo.[1] | Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[1] |
| Fibrosis Improvement (≥1 stage, no worsening of NAS) | 24.2% (80mg) and 25.9% (100mg) of patients showed fibrosis improvement vs. 14.2% with placebo.[1] | |||
| Semaglutide | Glucagon-like peptide-1 (GLP-1) Receptor Agonist | NASH Resolution (no worsening of fibrosis) | 59% of patients on 0.4mg semaglutide achieved NASH resolution vs. 17% with placebo.[2][3] | Patients with biopsy-proven NASH and fibrosis.[2] |
| Fibrosis Improvement | No significant improvement in fibrosis stage was observed compared to placebo.[2][4] | |||
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | NASH Resolution (no worsening of fibrosis) | 49% of patients on 1200mg lanifibranor achieved the primary endpoint of a ≥2-point decrease in SAF activity score with no worsening of fibrosis, compared to 27% in the placebo group.[5] | Patients with non-cirrhotic, highly active NASH.[6] |
| Fibrosis Improvement (≥1 stage, no worsening of NASH) | Met key secondary endpoint of fibrosis improvement at the 1200mg/day dose.[5] | |||
| Cenicriviroc | C-C Chemokine Receptor types 2 and 5 (CCR2/CCR5) Antagonist | Fibrosis Improvement (≥1 stage, no worsening of NASH) | The phase 3 AURORA study did not demonstrate efficacy for improving liver fibrosis compared to placebo.[7] | Adults with NASH and stage 2/3 liver fibrosis.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the experimental protocols for the preclinical evaluation of this compound and the clinical assessment of comparator drugs.
This compound (Preclinical - STAM™ Mouse Model)
The STAM™ mouse model is a widely used model for NASH that progresses to fibrosis and hepatocellular carcinoma, mimicking human disease progression.
-
Model Induction: Neonatal male C57BL/6J mice are injected with a low dose of streptozotocin (STZ) two days after birth to induce a diabetic state.[8][9] At four weeks of age, the mice are started on a high-fat diet to induce steatosis.[8][9] This protocol leads to the development of NASH by eight weeks of age.[8][9]
-
Treatment: In the study evaluating this compound (also referred to as compound 12i), the compound was administered at a dose of 25 mg/kg per day.[1]
-
Efficacy Assessment: The therapeutic effects were evaluated by measuring:
-
NAFLD Activity Score (NAS): A composite score assessing the degree of steatosis, lobular inflammation, and hepatocyte ballooning from liver histology sections.[10][11][12]
-
Liver Triglycerides: Quantification of fat accumulation in the liver.
-
Alanine Aminotransferase (ALT): A serum biomarker for liver injury.[7][11][13]
-
Fibrosis: Assessed through histological staining of liver sections.
-
Comparator Drugs (Clinical Trials)
The efficacy of Resmetirom, Semaglutide, Lanifibranor, and Cenicriviroc was evaluated in multi-center, randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: Trials enrolled adult patients with biopsy-confirmed NASH and varying stages of liver fibrosis.
-
Intervention: Patients were randomized to receive the investigational drug at specified doses or a placebo over a defined treatment period.
-
Primary Endpoints: The primary efficacy endpoints were typically:
-
NASH Resolution: Defined as the disappearance of steatohepatitis on liver biopsy with no worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in liver fibrosis without the worsening of NASH.
-
-
Assessment: Efficacy was primarily assessed through histological evaluation of liver biopsies taken at baseline and the end of the treatment period. Secondary endpoints often included non-invasive markers of liver health such as liver fat content measured by MRI-PDFF and serum biomarkers.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research. The following diagrams, generated using the DOT language, illustrate the mechanism of action of mitochondrial uncouplers and a typical workflow for a preclinical NASH study.
Caption: Mechanism of this compound as a mitochondrial uncoupler in NASH.
Caption: Experimental workflow for preclinical evaluation of this compound in the STAM™ mouse model.
References
- 1. 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. NAFLD (Non-Alcoholic Fatty Liver Disease) Activity Score [mdcalc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predictive value of ALT levels for non-alcoholic steatohepatitis (NASH) and advanced fibrosis in non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the non-alcoholic fatty liver disease activity score - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nonalcoholic Steatohepatitis (NASH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NAFLD Activity Score: An Essential Diagnostic Tool [hepatmon.com]
- 13. Serum alanine aminotransferase as a biomarker of treatment response in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Uncouplers: SHS4121705 versus SHD865
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two mitochondrial uncouplers, SHS4121705 and SHD865. Both compounds are derivatives of the well-characterized uncoupler BAM15 and have garnered interest for their therapeutic potential in metabolic diseases. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathway.
Introduction to this compound and SHD865
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis and leading to an increase in oxygen consumption and energy expenditure. This mechanism holds therapeutic promise for conditions such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).
This compound is a derivative of 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol.[4][5] It has been investigated primarily for its efficacy in a mouse model of NASH.[2][6]
SHD865 belongs to a newer class of imidazolopyrazine mitochondrial uncouplers and is also a derivative of BAM15.[1][7][8] It is characterized as a milder uncoupler than its parent compound and has shown significant efficacy in reversing diet-induced obesity and improving glucose tolerance in mice.[1][7][8]
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and SHD865. It is important to note that the data presented are compiled from different studies and may not have been generated under identical experimental conditions.
Table 1: In Vitro Efficacy
| Parameter | This compound | SHD865 | Reference Compound (BAM15) | Reference Compound (FCCP) |
| Chemical Class | 6-amino-[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative | Imidazolopyrazine | Furazanopyrazine | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone |
| EC50 (L6 Myoblasts) | 4.3 µM[2][6] | 3.8 µmol/L[3] | 0.9 µmol/L[3] | 1.2 µmol/L[3] |
| Maximal Respiration | Not explicitly stated | ~90% of maximal OCR induced by BAM15[3][8] | Potent uncoupler[3] | Potent uncoupler, can inhibit respiration at higher concentrations[3] |
Note: EC50 values represent the concentration at which half-maximal effective response (in this case, oxygen consumption rate) is observed. Lower values indicate higher potency.
Table 2: In Vivo Pharmacokinetics
| Parameter | This compound (Mice) | SHD865 (Mice) | SHD865 (Rats) |
| Administration Route | Oral | Oral gavage (10 mg/kg) | Oral gavage (5 mg/kg) |
| Cmax | 81 µM | Data not explicitly stated in µM | Data not explicitly stated in µM |
| t1/2 (Half-life) | 5.7 hours | Data not explicitly stated | Data not explicitly stated |
| Oral Bioavailability | Excellent[6] | Good[3] | Maximal[1][7][8] |
| Clearance | Not explicitly stated | Slow in human microsomes and hepatocytes[1][7][8] | Slow in human microsomes and hepatocytes[1][7][8] |
Table 3: In Vivo Efficacy and Observations
| Feature | This compound | SHD865 |
| Primary Disease Model | STAM™ mouse model of NASH[2][6] | Diet-induced obesity in mice[1][7][8] |
| Effect on Liver | Decreased liver triglyceride levels, improved liver markers (ALT), reduced NAFLD activity score and fibrosis[6] | Corrected liver steatosis[1][7][8] |
| Effect on Body Weight/Adiposity | Not effective in obesity models | Completely restored normal body composition and reversed adiposity[1][7][8] |
| Effect on Glucose Homeostasis | Not the primary focus of cited studies | Restored normal glucose tolerance[1][7][8] |
| Effect on Food Intake | No effect[6] | No effect[1][7][8] |
| Safety Profile | No observed changes in body temperature[6] | No adverse effects observed at high doses; less impact on plasma membrane potential than FCCP[3] |
Experimental Protocols
A key experiment for characterizing mitochondrial uncouplers is the measurement of the cellular oxygen consumption rate (OCR). The following is a representative protocol using a Seahorse XF Analyzer.
Protocol: Measurement of Oxygen Consumption Rate (OCR) in Cultured Cells
1. Cell Culture:
- Plate cells (e.g., L6 myoblasts) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
- Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).
2. Assay Preparation:
- On the day of the assay, remove the cell culture medium.
- Wash the cells twice with pre-warmed assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4).
- Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
3. Compound Preparation and Loading:
- Prepare stock solutions of this compound, SHD865, and control compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in a suitable solvent (e.g., DMSO).
- Dilute the compounds to their final working concentrations in the assay medium.
- Load the compound solutions into the appropriate ports of the Seahorse XF sensor cartridge.
4. Seahorse XF Analyzer Operation:
- Calibrate the Seahorse XF Analyzer with the calibration solution.
- Load the cell culture plate and the sensor cartridge into the analyzer.
- Program the instrument to perform a "Mitochondrial Stress Test." This typically involves sequential injections of:
- The test compound (this compound or SHD865) to measure the dose-response of uncoupling.
- Oligomycin (an ATP synthase inhibitor) to determine the ATP-linked respiration.
- FCCP (a potent uncoupler) to measure the maximal respiration.
- Rotenone and antimycin A (Complex I and III inhibitors, respectively) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
5. Data Analysis:
- The Seahorse XF software will record OCR in real-time.
- Normalize the OCR data to cell number or protein concentration per well.
- Calculate key parameters such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
- For dose-response experiments, plot the OCR against the compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway of Mitochondrial Uncoupling
Caption: Mechanism of action for mitochondrial uncouplers like this compound and SHD865.
Experimental Workflow for OCR Measurement
Caption: Standard workflow for assessing mitochondrial uncoupler activity via OCR measurement.
Conclusion
This compound and SHD865 are both promising mitochondrial uncouplers with distinct therapeutic profiles based on current research.
-
This compound has demonstrated efficacy in a preclinical model of NASH, improving liver health without affecting body weight.[6] Its improved pharmacokinetic properties over earlier compounds make it a valuable tool for studying liver-specific metabolic diseases.
-
SHD865 appears to be a potent agent for combating obesity and improving glucose homeostasis.[1][7][8] Its characterization as a "milder" uncoupler with a wide therapeutic window and good oral bioavailability suggests a favorable safety profile for systemic metabolic disorders.[1][3][7][8]
For the research and drug development community, the choice between these two compounds will likely depend on the therapeutic indication. this compound may be more suitable for liver-centric diseases like NASH, whereas SHD865 shows greater promise for treating obesity and type 2 diabetes. A direct, head-to-head comparative study under identical conditions would be invaluable to further delineate their respective potencies, efficacies, and safety profiles.
References
- 1. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino[1,2,5]oxadiazolo[3,4- b]pyrazin-5-ol Derivatives as Efficacious Mitochondrial Uncouplers in STAM Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver-Selective Imidazolopyrazine Mitochondrial Uncoupler SHD865 Reverses Adiposity and Glucose Intolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head comparison of BAM15, semaglutide, rosiglitazone, NEN, and calorie restriction on metabolic physiology in female db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SHS4121705 and FCCP in Mitochondrial Research
For researchers, scientists, and drug development professionals, the selection of an appropriate mitochondrial uncoupler is critical for the accurate assessment of mitochondrial function and the development of novel therapeutics. This guide provides a detailed, data-supported comparison of a novel mitochondrial uncoupling agent, SHS4121705, and the classical uncoupler, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP).
Mitochondrial uncouplers are essential tools in metabolic research, allowing for the interrogation of the electron transport chain and oxidative phosphorylation. While FCCP has been a long-standing staple in laboratories worldwide, newer agents like this compound, a derivative of the novel uncoupler BAM15, have been developed with improved safety and selectivity profiles. This guide will objectively compare their performance based on available experimental data.
Mechanism of Action and Key Features
Both this compound and FCCP are protonophores that shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling nutrient oxidation from ATP synthesis. This leads to a maximal rate of oxygen consumption by the electron transport chain. However, their molecular structures and resulting biological activities exhibit key differences.
This compound is an orally effective mitochondrial uncoupling agent developed for therapeutic applications, particularly in the context of non-alcoholic steatohepatitis (NASH).[1] It is a derivative of BAM15, a compound noted for its mitochondria-selective action and a wider therapeutic window compared to classical uncouplers.[2][3][4] This selectivity is attributed to its design, which minimizes off-target effects such as plasma membrane depolarization.[4]
FCCP is a potent and widely used mitochondrial uncoupler. While highly effective at uncoupling oxidative phosphorylation, its utility can be limited by a narrow therapeutic window and significant off-target effects, most notably the depolarization of the plasma membrane.[4][5] This lack of specificity can confound experimental results and contribute to cellular toxicity.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and FCCP, providing a basis for direct comparison of their potency and cytotoxic profiles.
| Parameter | This compound | FCCP | Cell Line | Reference |
| IC50 for Oxygen Consumption | 4.3 µM | Not explicitly stated as an IC50, but maximal stimulation is often observed in the 0.5-2.5 µM range, with inhibition at higher concentrations. | L6 Myoblasts | [1] |
| Cytotoxicity | Lower than FCCP (inferred from data on parent compound BAM15) | Higher than BAM15 | L6 and NmuLi cells | [2] |
| Plasma Membrane Depolarization | Does not depolarize the plasma membrane (inferred from data on parent compound BAM15) | Induces plasma membrane depolarization | Various | [4][5] |
Signaling Pathways
Mitochondrial uncoupling initiates a cascade of cellular signaling events. Below are diagrams illustrating the key pathways affected by this compound and FCCP.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol provides a general framework for comparing the effects of this compound and FCCP on mitochondrial respiration.
Detailed Steps:
-
Cell Seeding: Plate cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight in a CO2 incubator.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Preparation: Prepare stock solutions of this compound and FCCP in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay medium. A concentration titration is recommended to determine the optimal concentration for maximal uncoupling without inducing toxicity.
-
Seahorse XF Analyzer Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with oligomycin (e.g., 1.5 µM final concentration), the uncoupler (this compound or FCCP at various concentrations), and a mixture of rotenone and antimycin A (e.g., 0.5 µM each final concentration).
-
Assay Execution: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate. The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: The Seahorse XF software is used to calculate key parameters of mitochondrial function. The maximal respiratory capacity is determined from the OCR after the addition of the uncoupler.
Measurement of Mitochondrial Membrane Potential
This protocol describes a common method to assess changes in mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
Materials:
-
Cells of interest
-
Fluorescent dye (e.g., TMRE)
-
This compound and FCCP
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging plate or dish.
-
Dye Loading: Incubate the cells with TMRE in culture medium for 20-30 minutes at 37°C. The optimal concentration of TMRE should be determined empirically for each cell type.
-
Compound Treatment: After dye loading, the cells can be treated with different concentrations of this compound or FCCP. FCCP is often used as a positive control for mitochondrial depolarization.
-
Imaging and Analysis: The fluorescence intensity of TMRE is measured using a fluorescence microscope or a microplate reader. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Summary and Recommendations
The choice between this compound and FCCP depends on the specific experimental goals and the biological system under investigation.
-
FCCP remains a potent and cost-effective tool for inducing maximal mitochondrial uncoupling in a wide range of in vitro models. However, researchers must be cautious of its narrow therapeutic window and off-target effects on the plasma membrane, which can lead to cytotoxicity and confound the interpretation of results. Careful dose-response experiments are essential to identify the optimal concentration that provides maximal uncoupling with minimal toxicity.
-
This compound , as a representative of a newer generation of mitochondrial uncouplers, offers the significant advantage of mitochondrial selectivity and a wider therapeutic window.[2][3][4] Its reduced cytotoxicity and lack of effect on plasma membrane potential make it a more suitable candidate for studies where off-target effects are a concern, as well as for in vivo studies due to its oral bioavailability.[1] For researchers investigating the therapeutic potential of mitochondrial uncoupling in metabolic diseases like NASH, this compound and related compounds are the more clinically relevant choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 4. From explosives to physiological combustion: Next generation chemical uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncoupler FCCP activates proton conductance but does not block store-operated Ca(2+) current in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioenergetic Modulation of SHS4121705: A Comparative Analysis of Mitochondrial Uncouplers
For Immediate Release
In the landscape of therapeutic development for metabolic diseases, small molecule mitochondrial uncouplers are emerging as a promising class of agents. This guide provides a detailed comparison of SHS4121705, a novel mitochondrial uncoupler, with other notable alternatives such as BAM15 and SHC517. We delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Uncoupling for Metabolic Reset
This compound and its counterparts exert their therapeutic effects by acting as protonophores, shuttling protons across the inner mitochondrial membrane. This process, known as mitochondrial uncoupling, dissipates the proton motive force that is normally used by ATP synthase to produce ATP.[1][2] Consequently, the cell compensates by increasing its metabolic rate, leading to enhanced energy expenditure and oxidation of fuel substrates.[2] This fundamental mechanism underscores their potential in treating metabolic disorders like nonalcoholic steatohepatitis (NASH) and obesity.[3][4][5]
The core of this compound's activity lies in its 6-amino-[1][3][4]oxadiazolo[3,4-b]pyrazin-5-ol structure, where the hydroxyl moiety is crucial for proton transport.[4][6] While sharing this general mechanism, subtle structural differences between this compound, BAM15, and SHC517 lead to variations in their potency, tissue distribution, and overall efficacy.
Comparative Efficacy and Pharmacokinetics
The following tables summarize the key in vitro and in vivo performance metrics of this compound and its comparators, BAM15 and SHC517.
Table 1: In Vitro Potency of Mitochondrial Uncouplers
| Compound | Cell Line | EC50 (µM) |
| This compound | L6 Myoblasts | 4.3[4][6] |
| BAM15 | L6 Myoblasts | ~1-2 (inferred) |
| SHM115 | L6 Myoblasts | 17[2] |
Table 2: Comparative In Vivo Efficacy in Metabolic Disease Models
| Compound | Animal Model | Key Findings |
| This compound | STAM Mouse Model of NASH | - Decreased liver triglycerides- Improved liver enzymes (ALT)- Reduced NAFLD activity score and fibrosis- No effect on body temperature or food intake[4][6] |
| BAM15 | Diet-Induced Obese Mice | - Reversed insulin resistance- Decreased body fat mass- Improved glycemic control- No effect on lean body mass or food intake[3] |
| SHC517 | Diet-Induced Obese Mice | - Prevented and reversed diet-induced obesity- Improved glucose tolerance- No effect on food intake[5] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value |
| This compound | Half-life (t1/2) in mice | 5.7 hours[5] |
| This compound | Maximum Plasma Concentration (Cmax) in mice | 81 µM[3] |
| BAM15 | Oral Bioavailability in mice | 67%[3] |
| BAM15 | Half-life (t1/2) in mice | 1.7 hours[3] |
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Oxygen Consumption Rate (OCR) Assay
This protocol is designed to measure the effect of mitochondrial uncouplers on cellular respiration using a Seahorse XF Analyzer.
Materials:
-
L6 myoblast cells (or other relevant cell line)
-
Seahorse XF Cell Culture Microplate
-
Culture medium
-
This compound, BAM15, SHC517 (and other test compounds)
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Metabolic modulators: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed L6 myoblasts into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight in a CO2 incubator.
-
Compound Plate Preparation: On the day of the assay, prepare a utility plate containing the test compounds (this compound, etc.) at various concentrations. Also include vehicle controls and positive controls like BAM15.
-
Analyzer Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the calibrated sensor cartridge and the compound plate into the Seahorse XF Analyzer.
-
The instrument will measure baseline OCR before injecting the test compounds.
-
Following compound injection, OCR is monitored in real-time.
-
Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent uncoupler for maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) are performed to determine key parameters of mitochondrial function.
-
-
Data Analysis: Analyze the OCR data to determine the effects of this compound and its alternatives on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)
This in vivo model is used to evaluate the efficacy of therapeutic agents against NASH.[7][8][9]
Animals:
-
Male C57BL/6J mice
Procedure:
-
Induction of Diabetes: At 2 days of age, inject male C57BL/6J mice with a low dose of streptozotocin to induce a diabetic phenotype.
-
Dietary Intervention: At 4 weeks of age, switch the mice to a high-fat diet to induce the development of NASH.
-
Drug Administration: At a predetermined time point (e.g., 6-8 weeks of age, when NASH is established), begin daily administration of this compound (e.g., 25 mg/kg) or vehicle control via oral gavage.
-
Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
-
Terminal Procedures: After the treatment period (e.g., 3-4 weeks), euthanize the mice and collect blood and liver tissue.
-
Analysis:
-
Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and quantify liver triglyceride content.
-
Histological Analysis: Fix a portion of the liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Sirius Red. A pathologist blinded to the treatment groups should score the liver sections for steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.
-
Conclusion
This compound represents a promising therapeutic candidate for metabolic diseases, operating through the well-established mechanism of mitochondrial uncoupling. Its favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of NASH highlight its potential. This guide provides a framework for the continued investigation and cross-validation of this compound and other mitochondrial uncouplers, offering standardized protocols and comparative data to accelerate research in this critical area. The provided diagrams and tables serve as a quick reference for understanding the complex signaling pathways and comparing the performance of these compounds.
References
- 1. One Molecule Could Help Researchers Treat Obesity [fishersci.com]
- 2. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 4. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Mitochondrial Uncouplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several novel mitochondrial uncouplers, offering a valuable resource for researchers and drug development professionals. The information presented is supported by experimental data from preclinical and clinical studies, summarized in a clear, comparative format. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these promising therapeutic agents.
Introduction to Novel Mitochondrial Uncouplers
Mitochondrial uncouplers are small molecules that increase energy expenditure by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase. This process uncouples nutrient oxidation from ATP production, dissipating the energy as heat.[1] This mechanism of action has therapeutic potential for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1] While older-generation uncouplers like 2,4-dinitrophenol (DNP) were plagued by a narrow therapeutic window and significant toxicity, a new generation of novel mitochondrial uncouplers is being developed with improved safety and pharmacokinetic profiles. This guide focuses on a comparative analysis of three such compounds: BAM15, NDI-010976, and OPC-163493.
Comparative Pharmacokinetic Profiles
The pharmacokinetic profiles of novel mitochondrial uncouplers are critical to their therapeutic potential and safety. The following table summarizes key pharmacokinetic parameters for BAM15, NDI-010976, and OPC-163493, based on available preclinical and clinical data.
| Parameter | BAM15 | NDI-010976 (Firsocostat/GS-0976) | OPC-163493 |
| Peak Plasma Concentration (Cmax) | Not explicitly reported in the provided search results. | Lower under fed conditions compared to fasted conditions.[2] | 0.393 µg/mL (at 1 mg/kg, single oral dose in rats).[3] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (peak effects on oxygen consumption in animal models).[3] | 1.3 to 2.5 hours (in humans).[2] | 3.5 hours (at 1 mg/kg, single oral dose in rats).[3] |
| Area Under the Curve (AUC) | Plasma exposure is dose-proportional.[4] | Highly similar under fed and fasted conditions.[2] | 31.89 µg·h/mL (AUC24h at NOAEL of 10 mg/kg/day for 4 weeks in male rats).[5] |
| Half-life (t½) | 1.7 hours.[6] | 8.2 to 11.7 hours (at 200-1000 mg dose levels in humans).[2] | 3.74 hours (at 1 mg/kg, single oral dose in rats).[3] |
| Oral Bioavailability | 67%.[6] | Not explicitly reported in the provided search results. | 53.5% (in rats).[3] |
| Distribution | Primarily localizes in the liver.[6] | Liver-targeted.[7] | Liver-localized/targeted.[8] |
| Key Features | Does not alter food intake or body temperature.[7][9] Low water solubility.[6] | Allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] Underwent Phase I and II clinical trials for NASH.[7][10] | Anti-diabetic and lipid-lowering effects.[3] |
Another promising novel mitochondrial uncoupler, MB1-47 , has been reported to possess "vastly improved pharmacokinetic properties" and an approximately 10-fold increase in in-vivo exposure compared to its parent compound, niclosamide.[11] However, specific quantitative pharmacokinetic data for MB1-47 were not available in the provided search results.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the general procedure for a single-dose oral pharmacokinetic study in mice.
1. Animal Handling and Dosing:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with free access to standard chow and water.
-
Fasting: Animals are fasted for 4-6 hours before oral administration of the compound.
-
Dosing Vehicle: The compound is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, diluted in saline).
-
Administration: The compound is administered via oral gavage using a ball-tipped feeding needle at a specific dose (e.g., 10 mg/kg). The volume administered is typically 10 mL/kg.
2. Blood Sample Collection:
-
Blood samples (approximately 30-50 µL) are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Technique: Serial blood samples can be collected from the submandibular vein. For terminal time points, blood can be collected via cardiac puncture under anesthesia.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
LC-MS/MS Analysis of Plasma Samples
This protocol provides a general workflow for the quantification of small molecule uncouplers in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To a 50 µL aliquot of plasma, 150 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard is added to precipitate the proteins.
-
Centrifugation: The mixture is vortexed and then centrifuged (e.g., at 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used for separation. The mobile phases usually consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution is employed to separate the analyte from other components.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions from the precursor ion to the product ion for both the analyte and the internal standard are monitored.
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
The concentrations of the analyte in the unknown plasma samples are then determined from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Mitochondrial Uncouplers
Mitochondrial uncouplers exert their effects through a well-defined signaling pathway. The primary event is the dissipation of the proton gradient across the inner mitochondrial membrane, which leads to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio. This change in cellular energy status activates AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK, in turn, phosphorylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a transcriptional coactivator that promotes mitochondrial biogenesis and the expression of genes involved in fatty acid oxidation.
Caption: Signaling pathway of mitochondrial uncouplers.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of a novel mitochondrial uncoupler in a preclinical setting.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. nimbustx.com [nimbustx.com]
- 2. nimbustx.com [nimbustx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety profile of a liver-localized mitochondrial uncoupler: OPC-163493 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unsw.edu.au [research.unsw.edu.au]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gilead.com [gilead.com]
- 11. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of SHS4121705 in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the investigational mitochondrial uncoupler SHS4121705 and its translational potential in metabolic diseases. Through a detailed comparison with other mitochondrial uncouplers and established therapeutic classes, this document aims to equip researchers with the necessary data to assess its standing as a potential therapeutic candidate.
Introduction to this compound and Mitochondrial Uncoupling
This compound is a small molecule that acts as a mitochondrial uncoupler. Mitochondrial uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in metabolic rate and energy expenditure. This mechanism holds therapeutic promise for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH) and obesity, by promoting the oxidation of excess fuel substrates.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in relevant preclinical models of metabolic disease.
Table 1: Efficacy in a NASH Model (STAM™ Mice)
| Compound/Drug Class | Dosage | Key Efficacy Endpoints | Reference |
| This compound | 25 mg/kg/day | - NAFLD Activity Score (NAS): Two-point reduction. - Liver Triglycerides: Lowered. - Alanine Aminotransferase (ALT): Improved. - Fibrosis: Improved. | |
| GLP-1 Receptor Agonists (Liraglutide) | 0.4 mg/kg/day | - Hepatic Steatosis: Reduced. - Lobular Inflammation: Reduced. - Hepatocyte Ballooning: Reduced. - Body Weight: Reduced. | [1] |
| FXR Agonists (Obeticholic Acid) | 10-30 mg/kg/day | - NAFLD Activity Score (NAS): Reduced. - Fibrosis: Reduced. - Hepatic Steatosis: Reduced. - Inflammation: Reduced. | [2] |
Table 2: Efficacy in Diet-Induced Obesity (DIO) Models
| Compound | Dosage | Body Weight Reduction | Fat Mass Reduction | Reference | | :--- | :--- | :--- | :--- | | This compound | Not effective in obesity models | - | - | | | BAM15 | 0.1% w/w in diet | Prevents diet-induced weight gain. | Prevents diet-induced fat gain. |[3] | | SHM115 | 130 mg/kg/day | Prevents diet-induced obesity. | Lowers body fat mass. | | | GLP-1 Receptor Agonists (Semaglutide) | 10-40 nmol/kg, s.c. daily | Up to ~25% reduction from baseline. | Significant reduction. |[4] |
Comparative Safety and Pharmacokinetic Profiles
Table 3: Safety and Pharmacokinetic Parameters
| Compound/Drug Class | Key Safety Observations | Oral Bioavailability | Half-life (t½) | Cmax | Reference |
| This compound | No observed changes in body temperature or food intake. | Excellent | 5.7 hours | 81 µM | |
| BAM15 | No significant adverse effects on core body temperature, food intake, or lean body mass. | ~67% | ~1.7 hours | ~8.2 µM | [3] |
| SHM115 | Not specified | 75% | Not specified | Not specified | |
| GLP-1 Receptor Agonists | Gastrointestinal side effects (nausea, vomiting, diarrhea) are common. | Generally low (administered via injection). | Varies by agent (e.g., Liraglutide: ~13 hours). | Varies by agent. | [1] |
| FXR Agonists | Pruritus (itching) is a common side effect. May increase LDL cholesterol. | Good | Varies by agent (e.g., Obeticholic acid: ~24 hours). | Varies by agent. | [2] |
Experimental Protocols
STAM™ Mouse Model of NASH
This model is widely used to recapitulate the progression of NASH in humans.
-
Induction of Diabetes: Two-day-old male C57BL/6J mice are injected with a single low dose of streptozotocin (200 µ g/mouse ) to induce a state of insulin deficiency.
-
High-Fat Diet: At four weeks of age, the mice are switched to a high-fat diet (typically 57-60% kcal from fat) and maintained on this diet for the duration of the study.
-
Disease Progression: The mice develop steatosis around 6 weeks of age, which progresses to NASH with inflammation and ballooning by 8-12 weeks. Fibrosis typically develops from 9 weeks onwards, and hepatocellular carcinoma can occur after 16 weeks.
-
Treatment and Analysis: this compound or comparator compounds are administered daily via oral gavage. At the end of the treatment period, liver tissue is collected for histological analysis (H&E and Sirius Red staining) to determine the NAFLD Activity Score (NAS) and fibrosis stage. Serum is collected to measure liver enzymes such as ALT. Liver triglycerides are quantified from frozen tissue samples.
Diet-Induced Obesity (DIO) Mouse Model
This model is a standard for studying obesity and testing anti-obesity therapeutics.
-
Induction of Obesity: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), with 45% or 60% of calories derived from fat. A control group is fed a matched low-fat diet (LFD) with 10% of calories from fat.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly). Body composition (fat mass and lean mass) is measured at baseline and at the end of the study using techniques like EchoMRI.
-
Treatment: Test compounds are typically administered in the diet or via oral gavage.
-
Analysis: The primary endpoints are changes in body weight, fat mass, and lean mass compared to the control group. Other metabolic parameters such as glucose tolerance can also be assessed.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Mitochondrial Uncoupling
Caption: Mechanism of action of this compound as a mitochondrial uncoupler.
Experimental Workflow for Evaluating Translational Potential
Caption: A typical preclinical workflow for evaluating a metabolic drug candidate.
Discussion and Future Directions
This compound demonstrates promising efficacy in a preclinical model of NASH, a disease with a significant unmet medical need. Its ability to reduce the NAFLD activity score, lower liver triglycerides, and improve liver enzymes without causing changes in body temperature or food intake suggests a favorable therapeutic window for this indication.
However, the lack of efficacy of this compound in obesity models, where related mitochondrial uncouplers like BAM15 and SHM115 have shown positive results, indicates a potential for tissue-specific effects or differences in pharmacokinetic properties that warrant further investigation. The improved oral bioavailability and half-life of this compound compared to BAM15 are advantageous for drug development.
Compared to established therapies like GLP-1 receptor agonists and FXR agonists, mitochondrial uncouplers represent a novel mechanism of action. While GLP-1 receptor agonists offer significant benefits in both glycemic control and weight loss, they are associated with gastrointestinal side effects. FXR agonists have shown efficacy in improving fibrosis in NASH but can be accompanied by pruritus and unfavorable lipid profiles.
Future research on this compound should focus on:
-
Dose-response studies in NASH models to identify the optimal therapeutic dose.
-
Head-to-head comparison studies with other mitochondrial uncouplers and standard-of-care agents in relevant animal models.
-
In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by this compound in the liver.
-
Comprehensive safety and toxicology studies to fully characterize its safety profile for potential clinical development.
References
- 1. Animal studies on glucagon-like peptide-1 receptor agonists and related polyagonists in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semaglutide-induced weight loss improves mitochondrial energy efficiency in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SHS4121705
The following provides a comprehensive guide for the proper and safe disposal of the mitochondrial uncoupling agent SHS4121705, intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of research-grade chemical compounds.
Immediate Safety and Handling Precautions:
Before initiating any disposal process, it is crucial to handle this compound with appropriate safety measures to prevent personal exposure and environmental contamination.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical compounds.
Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste. Do not mix it with other chemical waste streams unless compatibility has been confirmed.
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves), and empty containers in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. The container must be labeled with the full chemical name of both the solute (this compound) and the solvent(s).
Step 2: Waste Container and Labeling
-
Container: Use a chemically resistant, sealable container for waste collection.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Professional Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data for Disposal Risk Assessment
A thorough risk assessment is critical for the safe disposal of any chemical. The following table outlines key data points that should be considered. Since specific data for this compound is not publicly available, consult with a certified safety professional to determine these values.
| Data Parameter | Value | Significance for Disposal |
| CAS Number | 2379550-82-8 | Unique identifier for the chemical substance.[1] |
| Physical State | Solid | Determines appropriate handling and containment procedures. |
| Solubility | Information not available | Affects potential for environmental transport if spilled and informs decontamination procedures. |
| Toxicity Data (e.g., LD50) | Information not available | Informs the level of hazard and the necessary personal protective equipment. |
| Reactivity | Information not available | Crucial for determining chemical compatibility and avoiding dangerous reactions during storage and disposal. |
| Environmental Hazards | Information not available | Determines the potential for harm to aquatic life and other ecosystems, guiding disposal to prevent environmental release. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of a research chemical like this compound.
Caption: Workflow for Safe Chemical Disposal.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.
References
Essential Safety and Logistical Information for Handling SHS4121705
For researchers, scientists, and drug development professionals working with the mitochondrial uncoupling agent SHS4121705, a thorough understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to utilize appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-resistant, impervious gloves. | Material to be selected based on the specific solvent being used. Consult glove manufacturer's compatibility charts. |
| Skin and Body | Laboratory coat, long-sleeved clothing. | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH-approved respirator may be required for operations with the potential for aerosol generation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for laboratory safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: This diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Detailed Experimental Protocols
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name, CAS number (2379550-82-8), and quantity match the order.
-
Wear appropriate PPE (gloves and lab coat) during inspection.
2. Storage:
-
Store the compound in a tightly sealed container.
-
As recommended, store this compound at -20°C for long-term stability.
3. Preparation for Use:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
To prevent inhalation of the powder, carefully weigh the required amount in an enclosure or a fume hood.
-
For reconstitution, use an appropriate solvent as determined by the experimental protocol. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).
4. Experimental Procedure:
-
Conduct all experimental work involving this compound within a designated area, ideally a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the formation of dust and aerosols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the unused compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, centrifuge tubes), gloves, and absorbent materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Waste Labeling: Clearly label all waste containers with the contents, including the name "this compound" and the appropriate hazard warnings.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
